Ahn 086
描述
属性
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS.ClH/c19-13-3-1-12(2-4-13)18-15-9-14(20)5-6-16(15)23(8-7-21-11-25)17(24)10-22-18;/h1-6,9H,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUTZPYBBPRLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl)CCN=C=S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145964 | |
| Record name | AHN 086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103625-22-5 | |
| Record name | AHN 086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHN 086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ahn 086 as an Irreversible Ligand for the Translocator Protein (TSPO): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This compound, a derivative of 4'-chlorodiazepam (Ro 5-4864), is distinguished by its isothiocyanate moiety, which facilitates covalent modification of the receptor. This document consolidates the available data on the binding characteristics of this compound, details relevant experimental methodologies, and explores the potential downstream signaling consequences of its irreversible interaction with TSPO. Due to the limited specific data on this compound, this guide also incorporates information from studies on its parent compound and other TSPO ligands to provide a broader context for its mechanism of action and potential applications in research and drug development.
Introduction to this compound and TSPO
The Translocator Protein (TSPO) is a highly conserved 18 kDa protein primarily located on the outer mitochondrial membrane. It is a key component of a multiprotein complex involved in a multitude of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and the regulation of apoptosis and inflammation. Upregulation of TSPO is a well-established biomarker for neuroinflammation and is associated with various neuropathologies.
This compound is a derivative of the high-affinity TSPO ligand 4'-chlorodiazepam (Ro 5-4864), distinguished by the presence of a reactive isothiocyanate (-N=C=S) group. This functional group confers upon this compound the ability to bind irreversibly to TSPO, making it a valuable tool for studying the long-term consequences of TSPO modulation and for labeling the receptor in biochemical studies. The irreversible nature of its binding is attributed to the formation of a covalent bond with a nucleophilic amino acid residue within the TSPO binding pocket, suggested to be a histidine.
Chemical Structure and Synthesis
Proposed Structure of this compound:
A plausible structure for this compound involves the substitution of one of the aromatic protons on the 4'-chlorophenyl ring with the isothiocyanate group.
General Synthetic Approach:
The synthesis of isothiocyanates from primary amines is a common method. A potential synthetic route for this compound would involve the preparation of an amino-derivative of 4'-chlorodiazepam, followed by reaction with a thiocarbonylating agent, such as thiophosgene or a related reagent, to yield the isothiocyanate.
Binding Characteristics and Quantitative Data
This compound exhibits high affinity and specificity for TSPO. The irreversible nature of its binding has been demonstrated through competition binding assays.
| Parameter | Value | Species/Tissue | Reference |
| IC | ~1.3 nM | Rat Kidney Membranes | [1] |
| Binding Nature | Irreversible | Rat Kidney Membranes | [1] |
| Specificity | Does not inhibit [³H]flunitrazepam binding to central benzodiazepine receptors at concentrations up to 1 µM | N/A | [1] |
Note: Quantitative data on the kinetics of irreversible binding for this compound, such as the inactivation rate constant (kinact) and the inhibition constant (KI), are not currently available in the literature.
Experimental Protocols
Preparation of Rat Kidney Mitochondrial Membranes
This protocol is adapted from methods for isolating mitochondria for binding assays.
-
Tissue Homogenization: Euthanize adult rats and perfuse with ice-cold saline. Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pelletization: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in homogenization buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Preparation: Resuspend the final mitochondrial pellet in the desired assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and determine the protein concentration using a standard method like the Bradford assay.
Irreversible Binding Assay
This protocol is based on the original study of this compound.
-
Incubation Mixture: In a final volume of 1 mL, combine the prepared rat kidney mitochondrial membranes (typically 50-100 µg of protein), the radiolabeled TSPO ligand [³H]Ro 5-4864 (at a concentration near its K
d, e.g., 2 nM), and varying concentrations of this compound. -
Incubation Conditions: Incubate the mixture at 0°C in 50 mM potassium phosphate buffer (pH 7.0). The time-dependent inhibition can be observed by varying the incubation time.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution containing a high concentration of a non-radiolabeled ligand to reduce non-specific binding.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC
50value of this compound by plotting the percentage of inhibition of [³H]Ro 5-4864 binding against the logarithm of the this compound concentration. To demonstrate irreversibility, pre-incubate the membranes with this compound, then wash extensively to remove unbound ligand before performing the binding assay with [³H]Ro 5-4864. A persistent inhibition after washing indicates irreversible binding.
Determination of kinact and KI for Irreversible Ligands
While not yet performed for this compound, the following is a general protocol for determining the kinetic parameters of irreversible inhibitors.
-
Assay Setup: Incubate the target protein (TSPO-containing membranes) with multiple concentrations of the irreversible inhibitor (this compound) over a time course.
-
Measurement of Target Activity/Binding: At various time points, measure the remaining activity or binding capacity of the target protein. This can be done by adding a fluorescent or radiolabeled probe that binds to the active site.
-
Calculation of k
obs: For each inhibitor concentration, plot the percentage of remaining activity/binding against time. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs). -
Determination of k
inactand KI: Plot the calculated kobsvalues against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs= kinact* [I] / (KI+ [I]) , where [I] is the inhibitor concentration. This will yield the values for kinact(the maximal rate of inactivation) and KI(the inhibitor concentration at half-maximal inactivation rate).
Signaling Pathways and Cellular Effects
Direct studies on the downstream cellular effects of this compound are lacking. However, based on the known functions of TSPO and the effects of other TSPO ligands, irreversible binding of this compound is expected to have profound and long-lasting consequences on cellular physiology.
Potential Downstream Effects of Irreversible TSPO Ligation:
-
Steroidogenesis: Sustained activation or inhibition of cholesterol transport into the mitochondria, leading to altered synthesis of neurosteroids like pregnenolone.
-
Mitochondrial Respiration: Long-term modulation of the mitochondrial membrane potential and ATP production.
-
Reactive Oxygen Species (ROS) Production: Persistent changes in mitochondrial ROS generation, which can impact cellular signaling and oxidative stress levels.
-
Apoptosis: Irreversible modulation of the mitochondrial permeability transition pore (mPTP), potentially leading to either pro- or anti-apoptotic effects depending on the cellular context.
-
Inflammation: Lasting alteration of inflammatory signaling pathways in immune cells like microglia, where TSPO is highly expressed during activation.
Visualizations
Caption: Proposed two-step mechanism of irreversible TSPO inhibition by this compound.
Caption: Workflow for determining the inhibitory potency of this compound.
Caption: Potential cellular consequences of irreversible TSPO modification by this compound.
Conclusion and Future Directions
This compound stands as a potent and specific irreversible ligand for TSPO. Its ability to form a covalent bond with the receptor makes it an invaluable research tool for probing the long-term functional roles of TSPO. However, a comprehensive understanding of this compound is hampered by a lack of contemporary research.
Key areas for future investigation include:
-
Definitive Structural Characterization and Synthesis: Elucidation of the precise chemical structure of this compound and the development of a reproducible synthetic protocol.
-
Kinetic Analysis: Detailed kinetic studies to determine the k
inactand KIvalues for its interaction with TSPO from various species. -
Identification of the Covalent Binding Site: Use of techniques such as mass spectrometry and site-directed mutagenesis to definitively identify the amino acid residue(s) that this compound covalently modifies.
-
Elucidation of Downstream Cellular Effects: In-depth studies to characterize the specific and long-term consequences of irreversible TSPO ligation by this compound on cellular signaling pathways, mitochondrial function, and overall cell fate.
Further research into this compound will not only enhance our understanding of TSPO biology but also potentially pave the way for the development of novel therapeutics targeting this important mitochondrial protein.
References
In-Depth Technical Guide to the Core Structure and Function of AHN 086
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 086 is a potent and selective irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This technical guide provides a comprehensive overview of the core structure, synthesis, and biological activity of this compound. It details its mechanism of action as an irreversible binder to TSPO and explores the downstream signaling pathways implicated in its function, including the modulation of inflammatory responses through the NLRP3 inflammasome and NF-κB signaling. This document synthesizes available quantitative data, provides detailed experimental protocols for its synthesis and binding assays, and visualizes key pathways to facilitate further research and drug development efforts centered on this compound.
Core Structure and Chemical Properties
This compound is chemically identified as 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl)-2H-1,4-benzodiazepine-2-one hydrochloride. It is a derivative of the well-known benzodiazepine Ro 5-4864 (4'-chlorodiazepam), distinguished by the presence of a reactive isothiocyanate (-N=C=S) group. This functional group is responsible for its characteristic irreversible binding to its target protein.
Chemical Structure of the Parent Compound (Ro 5-4864):
-
SMILES: CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl
-
InChI: InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3
The isothiocyanate moiety in this compound is attached to the N1 position of the benzodiazepine ring via an ethyl linker, replacing the methyl group of Ro 5-4864.
Synthesis of this compound
-
Synthesis of the Benzodiazepine Scaffold: This typically involves the condensation of a substituted 2-aminobenzophenone with an amino acid or its derivative. For this compound, the starting materials would be 2-amino-5-chloro-4'-chlorobenzophenone and a suitable N-substituted glycine derivative to introduce the ethylamine side chain at the N1 position.
-
Introduction of the Amine Functionality: The N1-position of the benzodiazepine ring would be alkylated with a protected 2-aminoethyl group (e.g., using 2-bromoethylamine hydrobromide with a suitable protecting group on the amine).
-
Deprotection and Formation of the Isothiocyanate: Following deprotection of the primary amine, the isothiocyanate group is introduced. This is commonly achieved by reacting the amine with thiophosgene or a less toxic equivalent like 1,1'-thiocarbonyldiimidazole in the presence of a base.
Logical Workflow for the Synthesis of this compound:
Quantitative Data: Binding Affinity
This compound is characterized by its high affinity and irreversible binding to the translocator protein (TSPO). The inhibitory concentration (IC50) for this compound has been determined to be approximately 1.3 nM. The irreversible nature of its binding is due to the covalent modification of a nucleophilic residue, suggested to be a histidine, within the binding site of TSPO by the electrophilic isothiocyanate group.
For comparison, the binding affinities (Ki) of various reversible TSPO ligands are presented in the table below.
| Compound | Ki (nM) | Reference |
| [¹¹C]DAA1106 | 0.043 (rat brain) | [1] |
| [¹¹C]VC701 | 0.11 (IC50) | [1] |
| [¹⁸F]FEPPA | 0.07 | [2] |
| CB-86 | 1.6 | [3] |
| [¹¹C]NMPIGA | 5.7 | [4] |
| [¹⁸F]FEBMP | 6.6 | |
| [¹⁸F]DPA-714 | 7.0 | |
| (R)-PK11195 | 9.3 |
Experimental Protocols
General Protocol for Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for TSPO, which can be adapted for use with [³H]this compound as the radioligand.
Materials:
-
Membrane preparation from a tissue or cell line expressing TSPO (e.g., rat kidney, C6 glioma cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]this compound.
-
Unlabeled competing ligand (e.g., Ro 5-4864 or PK11195) for determining non-specific binding.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Ro 5-4864) for non-specific binding.
-
50 µL of varying concentrations of the test compound.
-
50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd value).
-
150 µL of the diluted membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). Due to the irreversible nature of this compound, incubation times may need to be carefully optimized.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation if a reversible radioligand is used for competition. For irreversible ligands like this compound, kinetic analysis would be more appropriate.
Workflow for a Radioligand Binding Assay:
Signaling Pathways
This compound, by binding to TSPO, can modulate several downstream signaling pathways. TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including inflammation, apoptosis, and steroidogenesis.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Activation of TSPO by ligands has been shown to modulate the NLRP3 inflammasome. While direct evidence for this compound is limited, other TSPO ligands have been demonstrated to inhibit NLRP3 inflammasome activation. The proposed mechanism involves the regulation of mitochondrial function, such as maintaining mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS), which are known triggers for NLRP3 activation.
Signaling Pathway of TSPO and NLRP3 Inflammasome:
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The activation of NF-κB is a central event in inflammatory responses. Some studies suggest that TSPO ligands can modulate NF-κB signaling. This may occur through the regulation of mitochondrial ROS production, as ROS can act as second messengers in NF-κB activation. By reducing mitochondrial ROS, TSPO ligands like this compound could potentially attenuate the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ahn 086 and Translocator Protein (TSPO) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is a multifaceted protein primarily located on the outer mitochondrial membrane, where it is implicated in a variety of crucial cellular processes.[1][2] Its involvement in steroidogenesis, apoptosis, neuroinflammation, and cellular metabolism has made it a significant target for therapeutic and diagnostic development.[3][4] this compound, as a derivative of the well-characterized TSPO ligand 4'-chlorodiazepam (Ro5-4864), offers a unique tool for probing the function of TSPO due to its irreversible binding nature.[5] This guide will delve into the quantitative data available, detailed experimental protocols for studying TSPO ligands, and the intricate signaling pathways associated with TSPO function.
Core Concepts: this compound and TSPO
This compound is a derivative of 4'-chlorodiazepam (Ro5-4864) that incorporates an isothiocyanate group, enabling it to form a covalent bond with its target, the Translocator Protein. This irreversible binding makes this compound a powerful tool for labeling and studying TSPO, as it allows for the permanent modification and identification of the protein. It exhibits a high affinity for TSPO, with an IC50 value of approximately 1.3 nM for binding to kidney TSPO. Notably, this compound is highly selective for TSPO and does not show significant binding to central-type benzodiazepine receptors at concentrations up to 1 µM.
TSPO is an 18 kDa protein most abundantly found on the outer mitochondrial membrane, where it is thought to form a complex with other proteins, including the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), as part of the mitochondrial permeability transition pore (mPTP). Its functions are diverse and tissue-specific, with prominent roles in:
-
Cholesterol Transport and Steroidogenesis: TSPO is believed to play a role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroid hormones.
-
Apoptosis: Through its association with the mPTP, TSPO is involved in the regulation of programmed cell death.
-
Neuroinflammation: TSPO expression is significantly upregulated in activated microglia, making it a key biomarker for neuroinflammatory processes in the brain.
-
Mitochondrial Respiration and Bioenergetics: Emerging evidence suggests that TSPO plays a role in regulating mitochondrial function, including cellular respiration and energy metabolism.
Data Presentation
Quantitative data on the direct functional effects of this compound are limited in publicly available literature. However, data from its parent compound, Ro5-4864, can serve as a valuable proxy to understand the potential impact of TSPO ligation.
| Ligand | Target | Assay Type | Cell/Tissue Type | Key Parameter | Value | Reference |
| This compound | TSPO (PBR) | Radioligand Binding | Rat Kidney | IC50 | ~1.3 nM | |
| Ro5-4864 | TSPO (PBR) | Pregnenolone Synthesis | Isolated MA-10 Leydig cell mitochondria | Fold-increase in pregnenolone | 1.8 to 2-fold |
Note: The data for Ro5-4864 is presented as an indicator of the potential functional effects of high-affinity TSPO agonism. Further studies are required to quantify the specific effects of this compound's irreversible binding on these cellular processes.
Experimental Protocols
Radioligand Binding Assay for TSPO (Adapted for Irreversible Ligands)
This protocol describes a method to determine the binding characteristics of ligands to TSPO in tissue homogenates, with modifications to account for an irreversible ligand like this compound.
Materials:
-
Tissue of interest (e.g., kidney, brain)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: e.g., [³H]Ro5-4864 or a tritiated version of this compound
-
Unlabeled Ligand: this compound or other competing ligands
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.
-
Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
For saturation experiments, set up tubes containing a fixed amount of membrane protein and increasing concentrations of the radioligand.
-
For competition experiments, use a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, include a set of tubes with a high concentration of a non-radioactive, high-affinity TSPO ligand (e.g., 10 µM Ro5-4864).
-
Incubate the tubes at 4°C for a specified time (e.g., 90 minutes for reversible ligands). For irreversible ligands like this compound, a time-course experiment is necessary to determine the rate of covalent binding.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition experiments, plot the percentage of specific binding against the concentration of the competitor and use non-linear regression to determine the IC50 value.
-
Mitochondrial Protein Extraction and SDS-PAGE
This protocol outlines the procedure for isolating mitochondrial proteins for analysis by SDS-PAGE and Western blotting.
Materials:
-
Cultured cells or tissue
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease inhibitors.
-
SDS-PAGE sample buffer (Laemmli buffer)
-
BCA Protein Assay Kit
Procedure:
-
Mitochondria Isolation:
-
Homogenize cells or tissue in ice-cold MIB using a Dounce homogenizer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with MIB and repeat the centrifugation.
-
-
Protein Extraction and Quantification:
-
Resuspend the mitochondrial pellet in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant (mitochondrial protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Mix the protein extract with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue or proceed to Western blot analysis.
-
Steroidogenesis Assay (Pregnenolone Measurement)
This protocol describes a method to measure the production of pregnenolone, the initial product of steroidogenesis, in cultured cells.
Materials:
-
Steroidogenic cell line (e.g., MA-10 Leydig cells, H295R adrenocortical cells)
-
Cell culture medium
-
This compound or other test compounds
-
Stimulating agent (e.g., hCG or forskolin)
-
Pregnenolone ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with this compound or other test compounds for a specified duration.
-
Stimulate steroidogenesis by adding a stimulating agent (e.g., hCG) to the culture medium.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for pregnenolone production.
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
-
Pregnenolone Measurement:
-
Perform the pregnenolone measurement using a commercial ELISA kit, following the manufacturer's instructions.
-
Typically, this involves adding the collected medium and a pregnenolone-HRP conjugate to an antibody-coated plate, followed by washing, substrate addition, and measurement of the colorimetric signal.
-
-
Data Analysis:
-
Generate a standard curve using the provided pregnenolone standards.
-
Calculate the concentration of pregnenolone in each sample based on the standard curve.
-
Normalize the pregnenolone concentration to the amount of cellular protein in each well.
-
Caspase-3 Activity Assay
This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.
Materials:
-
Cultured cells
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound or other test compounds
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate.
-
Treat the cells with an apoptosis-inducing agent in the presence or absence of this compound or other test compounds.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase-3 activity by comparing the absorbance of the treated samples to that of the untreated control.
-
The fold-increase in caspase-3 activity is indicative of the level of apoptosis.
-
Signaling Pathways and Visualizations
The irreversible binding of this compound to TSPO is expected to chronically modulate several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
This diagram illustrates the role of the TSPO complex in the transport of cholesterol across the mitochondrial membranes for its conversion to pregnenolone by the P450scc enzyme. This compound is shown to irreversibly bind to the TSPO complex, which is hypothesized to modulate this process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mitochondria modulatory effects of new TSPO ligands in a cellular model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Novel Small Molecules in Neuroinflammation Studies: A Technical Guide
Disclaimer: The specific compound "Ahn 086" could not be identified in publicly available scientific literature or chemical databases. It may be an internal designation for a compound not yet disclosed publicly. This guide, therefore, provides a comprehensive overview of the role and evaluation of novel small molecules in neuroinflammation research, using the principles and methodologies that would be applied to a compound like "this compound."
Introduction to Neuroinflammation
Neuroinflammation is the inflammatory response within the brain and spinal cord, mediated by resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS)[1][2][3]. This sustained inflammatory state contributes to neuronal damage and disease progression, making it a critical target for therapeutic intervention[4][5]. Small molecule inhibitors that can cross the blood-brain barrier and modulate key inflammatory pathways are of significant interest in drug development for these conditions.
Key Signaling Pathways in Neuroinflammation
The development of novel anti-neuroinflammatory compounds requires a deep understanding of the underlying molecular pathways that drive the inflammatory response in the CNS. Two of the most critical signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or inflammatory cytokines, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of NF-κB activation is a primary strategy in the development of anti-inflammatory therapeutics.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial regulators of cellular responses to a variety of external stimuli. In the context of neuroinflammation, MAPKs are activated by cytokines and cellular stress, and they, in turn, phosphorylate and activate downstream transcription factors and enzymes that contribute to the inflammatory response. For instance, the p38 MAPK pathway is heavily involved in the production of TNF-α and IL-1β. Targeting specific MAPK pathways can therefore be an effective strategy to dampen neuroinflammation.
Experimental Models for Neuroinflammation Studies
The evaluation of a novel anti-neuroinflammatory compound like "this compound" would involve a series of experiments in both in vitro and in vivo models.
In Vitro Models
-
Primary Microglia and Astrocyte Cultures: These cells are isolated from the brains of neonatal rodents and are the most physiologically relevant in vitro models for studying glial cell responses.
-
Microglial Cell Lines (e.g., BV-2): These are immortalized cell lines that are easier to culture and provide a more homogenous population for high-throughput screening.
-
Organotypic Brain Slice Cultures: These are thin slices of brain tissue that can be maintained in culture for several weeks, preserving the complex cellular architecture and synaptic connections of the brain.
In Vivo Models
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or direct CNS injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response.
-
Animal Models of Neurodegenerative Diseases:
-
Alzheimer's Disease Models: Transgenic mice that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD or APP/PS1 mice, develop age-dependent amyloid plaques and associated neuroinflammation.
-
Parkinson's Disease Models: Neurotoxin-based models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), are used to induce the degeneration of dopaminergic neurons and accompanying neuroinflammation.
-
Characterization of a Novel Anti-Neuroinflammatory Compound
The following sections outline a hypothetical workflow and data for the characterization of a novel compound, which we will refer to as "Compound X" in place of "this compound."
Experimental Workflow
Quantitative Data Presentation
The following tables present hypothetical data for "Compound X" to illustrate how quantitative results would be structured.
Table 1: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 50 ± 5 | 20 ± 3 |
| LPS (100 ng/mL) | 1200 ± 100 | 450 ± 40 |
| LPS + Compound X (1 µM) | 650 ± 60 | 250 ± 25 |
| LPS + Compound X (10 µM) | 200 ± 20 | 90 ± 10 |
Table 2: Effect of Compound X on Nitric Oxide Production in LPS-stimulated BV-2 Cells
| Treatment | Nitrite (µM) |
| Vehicle | 1.5 ± 0.2 |
| LPS (100 ng/mL) | 25 ± 2.0 |
| LPS + Compound X (1 µM) | 12 ± 1.5 |
| LPS + Compound X (10 µM) | 4 ± 0.5 |
Table 3: Effect of Compound X on Microglial Activation in an LPS-induced Mouse Model
| Treatment | Iba1-positive Cells/mm² (Hippocampus) |
| Saline | 50 ± 8 |
| LPS (1 mg/kg) | 250 ± 30 |
| LPS + Compound X (10 mg/kg) | 120 ± 15 |
Experimental Protocols
Cell Culture and Treatment
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well. After 24 hours, the medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of "Compound X" or vehicle for 1 hour, followed by stimulation with 100 ng/mL of LPS for 24 hours.
Measurement of Cytokines (ELISA)
The concentrations of TNF-α and IL-1β in the cell culture supernatants are measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution. The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Measurement of Nitric Oxide (Griess Assay)
Nitric oxide (NO) production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution. The absorbance is measured at 540 nm. Nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis
Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 (a subunit of NF-κB), total p65, phosphorylated p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo LPS-Induced Neuroinflammation Model
Male C57BL/6 mice (8-10 weeks old) receive an intraperitoneal (i.p.) injection of "Compound X" (10 mg/kg) or vehicle. One hour later, the mice are injected i.p. with LPS (1 mg/kg) or saline. After 24 hours, the animals are euthanized, and their brains are collected for analysis.
Immunohistochemistry
Brain tissue is fixed, sectioned, and stained with antibodies against Iba1 (a microglial marker) and GFAP (an astrocyte marker). The sections are then incubated with appropriate secondary antibodies and visualized using a fluorescence microscope. The number of Iba1-positive cells is quantified in specific brain regions, such as the hippocampus and cortex.
Conclusion
While specific information on "this compound" is not publicly available, the framework presented in this guide outlines the comprehensive approach required to investigate a novel small molecule for its anti-neuroinflammatory properties. The process involves a combination of in vitro and in vivo studies to determine the compound's efficacy, mechanism of action, and therapeutic potential. By targeting key inflammatory pathways like NF-κB and MAPK, novel compounds hold the promise of providing new therapeutic avenues for a range of devastating neurodegenerative diseases. The continued exploration of the neuroinflammatory landscape is crucial for the development of the next generation of CNS therapeutics.
References
- 1. Exploring Chemical Information in PubChem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allene methanol | C4H8O | CID 53990281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuroinflammation: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the advances in therapeutic drugs for neuroinflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Irreversible Ligand Ahn 086: A Technical Guide for Studying Translocator Protein (TSPO) Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This document details its binding characteristics, outlines experimental protocols for its use, and visualizes key mechanisms and workflows, serving as a core resource for researchers leveraging this compound to investigate TSPO expression and function.
Introduction to this compound and Translocator Protein (TSPO)
The translocator protein (TSPO) is a five-transmembrane domain protein located on the outer mitochondrial membrane.[1][2][3] While expressed at low levels in the healthy brain, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and injury.[2][3] This makes TSPO a critical biomarker for neurodegenerative diseases, brain injury, and various cancers.
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) that contains a reactive isothiocyanate group. This functional group allows this compound to bind irreversibly to TSPO, making it a valuable tool for specific and lasting labeling of the protein. Specifically, [3H]this compound has been utilized as a high-affinity, selective radioligand to characterize TSPO, labeling a protein of approximately 30 kDa.
Quantitative Data on Ligand Binding Affinities
The following table summarizes the binding affinity of this compound and related compounds for the translocator protein. This data is crucial for designing and interpreting experiments aimed at studying TSPO expression.
| Compound | Parameter | Value | Target | Comments |
| This compound | IC50 | ~1.3 nM | Kidney "peripheral" benzodiazepine receptors | Demonstrates irreversible binding. |
| Ro 5-4864 | Ki | 20.04 ± 2.36 nM | TSPO | Parent compound of this compound. |
| Protoporphyrin IX | Ki | 15 nM | TSPO | Competitive inhibitor of [3H]Ro 5-4864 binding. |
| PK11195 | Ki | 3.60 ± 0.41 nM | TSPO | A well-characterized TSPO ligand. |
| XBD-173 (Emapunil) | Ki | 0.297 nM | TSPO | A high-affinity TSPO ligand. |
Mechanism of Irreversible Binding
This compound's irreversible binding to TSPO is attributed to its isothiocyanate moiety. This electrophilic group forms a covalent bond with nucleophilic residues on the protein. Studies suggest that a histidine residue at or near the binding site is the likely target for this acylating reaction. The reaction is pH-dependent, with the rate of irreversible binding increasing at higher pH values where the nucleophilicity of the target residue is enhanced.
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol is adapted for an irreversible ligand and is based on standard radioligand binding assay procedures.
I. Materials and Reagents:
-
Membrane Preparation: Homogenized tissue or cells expressing TSPO.
-
Radioligand: [3H]this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled TSPO ligand (e.g., Ro 5-4864 or PK11195).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
II. Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [3H]this compound.
-
Non-specific Binding: Membrane preparation + [3H]this compound + excess unlabeled ligand (e.g., 10 µM Ro 5-4864).
-
-
Add the components to each well in a final volume of 250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration to allow for binding (e.g., 60 minutes). Gentle agitation is recommended.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
III. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For irreversible ligands, traditional saturation and competition analysis to determine Kd and Ki is not appropriate. Instead, the amount of specific binding can be used to quantify the number of accessible TSPO sites under the given experimental conditions.
Workflow for PET Imaging of TSPO Expression
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify TSPO expression in vivo. While this compound itself is typically used in its tritiated form for in vitro assays, the general workflow for using a TSPO radioligand in PET imaging is outlined below. This workflow would be applicable to a positron-emitting isotopically labeled version of this compound or other TSPO PET tracers.
Conclusion
This compound stands out as a powerful tool for the study of translocator protein due to its high affinity and irreversible binding mechanism. This allows for robust and specific labeling of TSPO in a variety of experimental contexts. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their investigations into the role of TSPO in health and disease. Careful consideration of the experimental conditions, particularly in the context of its irreversible nature, is paramount for generating accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parametric Mapping for TSPO PET Imaging with Spectral Analysis Impulsive Response Function - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AHN 086: A Technical Guide to a Potent Irreversible Ligand of the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 086 is a potent and irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). First described in 1986, this compound is an isothiocyanate derivative of 4'-chlorodiazepam (Ro 5-4864) and has been instrumental in the characterization and study of TSPO.[1] Its irreversible binding nature makes it a valuable tool for labeling and investigating the physiological and pathological roles of TSPO. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a visualization of its associated signaling pathways.
Discovery and Synthesis
This compound was developed as a selective and high-affinity ligand for TSPO. Its synthesis involves the chemical modification of a benzodiazepine scaffold. While the seminal publication by Lueddens et al. (1986) outlines its discovery, the detailed synthetic route from a precursor like 4'-aminodiazepam is a multi-step process. The key transformation is the conversion of an amino group into a reactive isothiocyanate moiety. This is typically achieved by reacting the corresponding amine with a thiocarbonylating agent, such as thiophosgene or a related reagent.
General Synthetic Scheme:
Caption: General synthetic pathway for this compound.
Quantitative Data
This compound exhibits high affinity for TSPO. Its irreversible binding is characterized by a covalent interaction with the protein. The inhibitory concentration (IC50) for this compound binding to rat kidney TSPO has been determined to be approximately 1.3 nM.[1] Further quantitative data on the binding of this compound to TSPO in various tissues and cell lines are summarized in the table below.
| Parameter | Value | Tissue/Cell Line | Radioligand | Reference |
| IC50 | ~1.3 nM | Rat Kidney | [3H]Ro 5-4864 | Lueddens et al., 1986[1] |
| Labeling | ~30 kDa protein | Rat Pineal Gland | [3H]this compound | McCabe et al., 1989[2] |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
The following protocol is adapted from the methodology used by McCabe et al. (1989) for the characterization of [3H]this compound binding.[2]
1. Membrane Preparation:
-
Tissues (e.g., rat pineal glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer to a desired protein concentration, determined by a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is performed in a total volume of 250 µL.
-
To each tube, add:
-
100 µL of membrane suspension.
-
50 µL of [3H]this compound at various concentrations (for saturation studies) or a fixed concentration (for competition studies).
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., 10 µM Ro 5-4864) for determining non-specific binding.
-
For competition assays, 50 µL of the competing unlabeled test compound at various concentrations.
-
-
The reaction mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium. Due to the irreversible nature of this compound, incubation times may need to be optimized.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethylenimine).
-
The filters are washed rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with an appropriate scintillation cocktail.
-
The radioactivity retained on the filters, representing the bound ligand, is counted using a liquid scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
For competition experiments, the IC50 value is determined, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways
TSPO is located on the outer mitochondrial membrane and is implicated in several key cellular processes, including steroidogenesis and apoptosis. Its association with the mitochondrial permeability transition pore (mPTP), a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), is a subject of ongoing research.
Role in Steroidogenesis
TSPO is critically involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroid hormones.
Caption: TSPO's role in the initiation of steroidogenesis.
Role in Apoptosis
TSPO is also thought to play a role in the regulation of apoptosis, potentially through its interaction with the mPTP. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. Ligands of TSPO can modulate these processes.
Caption: Proposed role of TSPO in the modulation of apoptosis.
Conclusion
This compound remains a significant pharmacological tool for the study of the translocator protein. Its high affinity and irreversible binding properties have enabled researchers to probe the distribution, density, and function of TSPO in a variety of physiological and pathological contexts. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and biomedical research, facilitating further investigation into the therapeutic potential of targeting TSPO.
References
The Pharmacology of AHN 086: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 086 is a potent and selective irreversible ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the 18kDa translocator protein (TSPO). As an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), this compound has been instrumental in the characterization and study of TSPO. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use in research.
Core Mechanism of Action
This compound functions as a selective, high-affinity, irreversible antagonist of the peripheral benzodiazepine receptor (TSPO)[1]. Its primary mechanism involves the covalent modification of the receptor, likely through acylation, which results in a stable and long-lasting inhibition of ligand binding[1][2]. The irreversible nature of this binding is attributed to the reactive isothiocyanate moiety within the structure of this compound[1].
Studies have indicated that this compound does not interact with central-type benzodiazepine receptors, highlighting its specificity for TSPO[1]. The binding of this compound is time-dependent and influenced by pH, suggesting the involvement of a histidine residue at or near the binding site on the TSPO protein.
Quantitative Data
The following table summarizes the available quantitative data for this compound binding to the peripheral benzodiazepine receptor (TSPO).
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | ~1.3 nM | Rat Kidney | [3H]Ro 5-4864 | |
| Labeled Protein Size | ~30 kDa | Rat Pineal Gland | [3H]this compound |
Experimental Protocols
Radioligand Binding Assay (Inhibition of [3H]Ro 5-4864 Binding)
This protocol describes the methodology to determine the inhibitory potency of this compound on the binding of a reversible radioligand to TSPO.
Materials:
-
Rat kidney membrane preparation
-
[3H]Ro 5-4864
-
This compound
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
Incubation tubes
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat kidney membranes and resuspend in 50 mM potassium phosphate buffer (pH 7.0).
-
In incubation tubes, combine the membrane preparation, a fixed concentration of [3H]Ro 5-4864, and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of unlabeled Ro 5-4864.
-
Incubate the mixture at 0°C. The time-dependent nature of the inhibition can be studied by varying the incubation time.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
Irreversible Binding and Protein Labeling with [3H]this compound
This protocol outlines the use of radiolabeled this compound to covalently label the TSPO protein.
Materials:
-
Rat pineal gland membrane preparation (a tissue with high TSPO density)
-
[3H]this compound
-
Unlabeled this compound (for blocking)
-
Digitonin (for solubilization)
-
SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Gel filtration high-performance liquid chromatography (HPLC) system
Procedure:
-
Pre-incubate rat pineal gland membranes with or without an excess of unlabeled this compound to determine specific binding.
-
Add [3H]this compound to the membrane preparations and incubate.
-
Wash the membranes to remove unbound [3H]this compound.
-
Solubilize the membrane proteins using digitonin.
-
Analyze the solubilized proteins by:
-
SDS-PAGE: Separate the proteins by molecular weight and visualize the radiolabeled protein band corresponding to TSPO (~30 kDa).
-
Gel Filtration HPLC: Separate the proteins by size and collect fractions to determine the radioactivity associated with the TSPO protein peak.
-
Visualizations
Proposed Mechanism of Irreversible Binding
Caption: Proposed mechanism of this compound irreversible binding to the TSPO receptor.
Experimental Workflow for TSPO Labeling
Caption: Experimental workflow for the identification of TSPO using [3H]this compound.
Signaling Pathways
The available literature primarily focuses on the binding characteristics of this compound to the translocator protein (TSPO). Detailed downstream signaling pathways activated or inhibited by the irreversible binding of this compound have not been extensively elucidated in the reviewed scientific papers. Further research is required to understand the functional consequences of covalent modification of TSPO by this compound.
In Vivo Data
The characterization of this compound has been predominantly conducted through in vitro studies using membrane preparations from various tissues. As of the latest review of the literature, comprehensive in vivo pharmacokinetic, pharmacodynamic, or efficacy studies in animal models have not been published.
Conclusion
This compound is a valuable pharmacological tool for the study of the translocator protein (TSPO). Its high affinity, selectivity, and irreversible binding properties make it an excellent probe for labeling and characterizing TSPO in vitro. The provided data and protocols offer a foundation for researchers utilizing this compound in their investigations of TSPO structure and function. Future studies are warranted to explore the in vivo properties and the downstream signaling effects of this compound.
References
Ahn 086: A Technical Guide for Molecular Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ahn 086 is a potent and selective tool for the investigation of the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). As an isothiocyanato derivative of 4'-chlorodiazepam (Ro 5-4864), this compound acts as a high-affinity, irreversible ligand, making it an invaluable molecular probe for studying the structure, function, and pharmacological modulation of TSPO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.
Introduction
This compound has emerged as a critical chemical tool in molecular pharmacology due to its specific and covalent interaction with the 18 kDa translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein implicated in a variety of physiological and pathological processes, including steroidogenesis, neuroinflammation, and apoptosis. The irreversible nature of this compound's binding allows for robust labeling and characterization of TSPO, facilitating a deeper understanding of its biological roles.
Mechanism of Action
This compound functions as an irreversible antagonist of TSPO. Its isothiocyanate moiety forms a covalent bond, likely with a histidine residue within the binding site of the TSPO protein. This acylation reaction results in a stable and long-lasting inhibition of the receptor, which is advantageous for a range of experimental applications, from receptor localization studies to functional assays.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a clear reference for experimental design.
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 | ~1.3 nM | Kidney membranes | [1] |
| Labeled Protein Molecular Weight | ~30 kDa | Rat pineal gland |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational and can be adapted based on specific experimental needs and cell or tissue types.
Irreversible Radioligand Binding Assay
This protocol is designed to determine the binding characteristics of this compound to TSPO in a membrane preparation. Due to its irreversible nature, modifications to standard reversible radioligand binding assays are necessary.
Materials:
-
[³H]this compound (or other suitable radiolabeled form)
-
Membrane preparation containing TSPO (e.g., from kidney, pineal gland, or cultured cells)
-
Binding buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitor binding (if applicable).
-
Total Binding: Add a known concentration of [³H]this compound to the membrane preparation.
-
Non-specific Binding: Pre-incubate the membrane preparation with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes prior to the addition of [³H]this compound.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 0°C to slow the reaction for kinetic studies, or a higher temperature for endpoint assays). The incubation time will need to be optimized to allow for covalent bond formation.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For kinetic analysis (k_inact/K_I), measure binding at multiple time points and inhibitor concentrations.[2][3]
SDS-PAGE Analysis of Covalent Protein Labeling
This protocol is used to visualize the covalent labeling of TSPO by [³H]this compound and confirm the molecular weight of the target protein.
Materials:
-
Membrane preparation labeled with [³H]this compound (from the binding assay)
-
SDS-PAGE sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gels (appropriate percentage to resolve a ~30 kDa protein)
-
Electrophoresis apparatus and running buffer
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue) or autoradiography supplies
Procedure:
-
Sample Preparation: Solubilize the [³H]this compound-labeled membrane pellets in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4][5]
-
Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage or current until the dye front reaches the bottom.
-
Visualization:
-
Staining: If total protein visualization is desired, stain the gel with Coomassie Brilliant Blue and then destain.
-
Autoradiography/Fluorography: To specifically visualize the radiolabeled protein, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis: Compare the migration of the radiolabeled band to the molecular weight standards to confirm the size of the protein covalently labeled by this compound.
Signaling Pathways Modulated by this compound
By irreversibly binding to TSPO, this compound can be used to investigate the downstream signaling pathways regulated by this mitochondrial protein.
Mitochondrial Function and Membrane Potential
TSPO is a key component of the mitochondrial permeability transition pore (mPTP) and is involved in regulating mitochondrial membrane potential (ΔΨm). The opening of the mPTP can lead to the dissipation of ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors. The use of this compound can help elucidate the specific role of TSPO in these processes under various physiological and pathological conditions.
Caption: this compound's interaction with TSPO can modulate mitochondrial function.
Intracellular Calcium Signaling
TSPO has been implicated in the regulation of intracellular calcium ([Ca²⁺]i) homeostasis. Dysregulation of calcium signaling is a hallmark of numerous diseases, including neurodegenerative disorders. This compound can be employed to investigate how TSPO influences calcium influx, release from intracellular stores, and mitochondrial calcium uptake.
Caption: this compound can be used to probe the role of TSPO in calcium signaling.
NLRP3 Inflammasome Pathway
Recent evidence suggests a role for TSPO in the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response that triggers the release of pro-inflammatory cytokines. The irreversible inhibition of TSPO by this compound provides a valuable tool to dissect the involvement of TSPO in inflammasome assembly and activation in response to various stimuli. TSPO ligands have been shown to inhibit the release of pro-inflammatory cytokines, suggesting an immunomodulatory role.
Caption: this compound can be used to investigate TSPO's role in the NLRP3 inflammasome pathway.
Conclusion
This compound is a powerful and specific tool for the molecular pharmacology of the translocator protein. Its irreversible binding properties make it ideal for a range of applications, from biochemical characterization to the elucidation of complex signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of TSPO function in health and disease.
References
- 1. NLRP3 inflammasome activation contributes to the pathogenesis of cardiocytes aging | Aging [aging-us.com]
- 2. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SDS-PAGE Protocol | Rockland [rockland.com]
- 5. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
An In-depth Technical Guide to the Preliminary Studies of AHN 086
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 086 is a synthetic, small molecule that has garnered interest in the scientific community for its potent and irreversible interaction with the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a variety of physiological and pathological processes, including steroidogenesis, apoptosis, and neuroinflammation. This technical guide provides a comprehensive overview of the preliminary studies involving this compound, with a focus on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Compound Profile: this compound
This compound is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), a well-known high-affinity ligand for TSPO. The presence of the reactive isothiocyanate group allows this compound to form a covalent bond with its target protein, leading to irreversible inhibition. This characteristic makes this compound a valuable tool for studying the physiological roles of TSPO and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| IC50 (vs. [3H]Ro 5-4864) | ~1.3 nM | Rat Kidney Membranes | [1] |
Table 1: Binding Affinity of this compound for the Translocator Protein (TSPO).
Mechanism of Action
This compound exerts its effects primarily through the irreversible inhibition of the translocator protein (TSPO). TSPO is a key component of a multi-protein complex at the mitochondrial membrane, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT). This complex is a critical regulator of mitochondrial function, including the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.
By binding to TSPO, this compound can modulate several downstream cellular processes:
-
Apoptosis: TSPO is involved in the regulation of the mitochondrial permeability transition pore (mPTP), a key player in the intrinsic pathway of apoptosis. Ligand binding to TSPO can influence the opening of the mPTP, leading to the release of pro-apoptotic factors like cytochrome c.
-
Cell Signaling: TSPO has been shown to influence cellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TSPO and its ligands, such as this compound.
Caption: TSPO's role in the intrinsic apoptosis pathway.
Caption: TSPO-mediated activation of the MAPK/ERK pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to TSPO.
Materials:
-
[3H]Ro 5-4864 (radioligand)
-
This compound (unlabeled competitor)
-
Rat kidney membrane preparation (source of TSPO)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In reaction tubes, add a constant concentration of [3H]Ro 5-4864, the rat kidney membrane preparation, and varying concentrations of this compound.
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled Ro 5-4864.
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast cancer, glioblastoma)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data to determine the effect of this compound on cell proliferation and calculate the GI50 (concentration for 50% growth inhibition) if applicable.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat the cells with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The preliminary studies on this compound have established it as a potent, irreversible ligand for the translocator protein. Its ability to modulate key cellular processes such as apoptosis and MAPK signaling highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting TSPO-related pathologies.
Future research should focus on:
-
Expanding the in vitro and in vivo studies to a broader range of cancer types and neurological disorders.
-
Elucidating the precise molecular interactions between this compound and TSPO to guide the design of next-generation inhibitors.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
This in-depth technical guide serves as a foundational resource for scientists and researchers interested in furthering the understanding and potential applications of this compound.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling of AHN 086, a High-Affinity Ligand for the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction to AHN 086 and Translocator Protein (TSPO)
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. It is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and modulation of inflammatory and apoptotic processes. While TSPO expression is low in the healthy brain, it is significantly upregulated in activated microglia and astrocytes during neuroinflammation. This upregulation makes TSPO a valuable biomarker for neurodegenerative diseases, brain injury, and other neurological disorders.
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) that contains an isothiocyanate moiety. It has been identified as a high-affinity, irreversible ligand for TSPO, known historically as the peripheral benzodiazepine receptor.[1] The irreversible binding nature of this compound makes it a unique tool for studying TSPO, and its potential as a radiolabeled probe for Positron Emission Tomography (PET) imaging is of significant interest for visualizing neuroinflammation in vivo.
This document provides a proposed protocol for the radiolabeling of this compound with Carbon-11, a common positron-emitting radionuclide used in PET imaging. As a specific radiolabeling procedure for this compound is not widely published, this protocol is based on established methods for the [¹¹C]methylation of benzodiazepine derivatives and other TSPO ligands.
Quantitative Data
The following table summarizes the known binding affinity of this compound for TSPO. Please note that radiochemical yield and specific activity are projected values based on similar radiolabeling procedures and would require experimental validation.
| Parameter | Value | Reference |
| Binding Affinity (IC₅₀) | ~1.3 nM | [1] |
| Binding Type | Irreversible | [1] |
| Projected Radiochemical Yield | 25-40% (decay-corrected) | Representative |
| Projected Molar Activity | >37 GBq/µmol (>1 Ci/µmol) | Representative |
Experimental Protocols
Proposed Synthesis of the Des-methyl Precursor for [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound can be achieved via the N-methylation of a suitable des-methyl precursor. The synthesis of this precursor, des-methyl-AHN 086, is a prerequisite. A plausible synthetic route starting from 2-amino-5-chloro-4'-isothiocyanatobenzophenone is outlined below.
Materials:
-
2-amino-5-chloro-4'-isothiocyanatobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Acetic anhydride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: React 2-amino-5-chloro-4'-isothiocyanatobenzophenone with glycine ethyl ester hydrochloride in pyridine. Heat the mixture to promote the formation of the corresponding Schiff base.
-
Cyclization: Treat the intermediate with a suitable base, such as sodium ethoxide in ethanol, to facilitate the cyclization to the benzodiazepine scaffold.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard procedures.
-
Decarboxylation: The carboxylic acid is then decarboxylated to yield the des-methyl precursor, 7-chloro-5-(4-isothiocyanatophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Purification: The final precursor should be purified by column chromatography or recrystallization to ensure high purity for the subsequent radiolabeling step.
Proposed Radiolabeling Protocol for [¹¹C]this compound
This protocol describes the [¹¹C]methylation of the des-methyl precursor to produce [¹¹C]this compound.
Materials:
-
Des-methyl-AHN 086 precursor (approx. 0.5-1.0 mg)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH) or other suitable base
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol, USP grade
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve the des-methyl-AHN 086 precursor in 200-300 µL of anhydrous DMF in a sealed reaction vessel.
-
Activation: Add a small amount of a suitable base, such as sodium hydride, to deprotonate the nitrogen at the N-1 position of the benzodiazepine ring.
-
Radiolabeling Reaction: Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture at 80-100°C for 5-10 minutes.
-
Quenching and Purification: After the reaction, quench the mixture with an HPLC mobile phase. Purify the crude reaction mixture using a semi-preparative C18 HPLC column to isolate [¹¹C]this compound from the unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with sterile water and passed through a C18 SPE cartridge to trap the [¹¹C]this compound. The cartridge is then washed with sterile water to remove any remaining HPLC solvent. The final product is eluted from the SPE cartridge with a small volume of USP-grade ethanol and formulated with sterile saline for injection.
-
Quality Control: The final product should be tested for radiochemical purity (via analytical HPLC), residual solvents (via gas chromatography), and sterility and pyrogenicity before use in biological studies.
Visualizations
TSPO Signaling Pathway
Caption: Overview of TSPO's role in mitochondrial function and cellular signaling pathways.
Experimental Workflow for [¹¹C]this compound Evaluation
Caption: A typical workflow for the preclinical assessment of a novel TSPO PET radiotracer.
References
Application Notes and Protocols for [3H]Ahn 086 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]Ahn 086 is a potent and irreversible radioligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and neuroinflammation. Its expression is often upregulated in pathological conditions, making it a valuable biomarker and therapeutic target. This compound, a derivative of 4'-chlorodiazepam (Ro 5-4864) containing an isothiocyanate group, acts as an irreversible acylating ligand, providing a unique tool for studying TSPO expression and function. This document provides a detailed protocol for performing a [3H]this compound binding assay.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the Translocator Protein (TSPO). Due to its irreversible binding nature, the inhibition constant (IC50) is a key parameter. For comparative purposes, data for the widely used reversible TSPO ligand, Ro 5-4864, is also included.
| Radioligand/Compound | Receptor | Assay Type | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Source | Reference |
| This compound | TSPO | Competition | ~1.3 | - | - | Rat Kidney | [1] |
| [3H]Ro 5-4864 | TSPO | Saturation | - | 20.04 ± 2.36 | - | Rat Brain | [2] |
Note: The irreversible nature of this compound binding makes determination of an equilibrium dissociation constant (Kd) through standard saturation binding analysis challenging. The IC50 value reflects the concentration required to inhibit 50% of the binding of a reversible radioligand.
Experimental Protocols
This section outlines the detailed methodology for a radioligand binding assay using [3H]this compound. The protocol is based on established methods for TSPO binding assays, particularly those utilizing the structurally related compound [3H]Ro 5-4864.
Materials and Reagents
-
[3H]this compound (Specific Activity: To be determined based on synthesis)
-
Unlabeled this compound (for determination of non-specific binding)
-
Tissue or Cell Source: e.g., rat kidney, brain tissue, or cultured cells known to express TSPO.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer (e.g., Polytron)
-
Centrifuge (capable of >40,000 x g)
-
Filtration manifold
-
Liquid Scintillation Counter
-
Protein Assay Kit (e.g., Bradford or BCA)
Tissue/Membrane Preparation
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the tissue of interest (e.g., kidneys or brain) and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation and resuspension steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Radioligand Binding Assay Protocol
-
Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and for each concentration of competitor if performing a competition assay.
-
Total Binding: To each tube, add:
-
100 µL of membrane preparation (50-100 µg of protein)
-
50 µL of [3H]this compound (to a final concentration of ~1-5 nM, depending on specific activity)
-
Assay buffer to a final volume of 500 µL.
-
-
Non-specific Binding: To each tube, add:
-
100 µL of membrane preparation (50-100 µg of protein)
-
50 µL of unlabeled this compound (to a final concentration of 10 µM)
-
50 µL of [3H]this compound (to a final concentration of ~1-5 nM)
-
Assay buffer to a final volume of 500 µL.
-
-
Incubation: Incubate all tubes at 0°C (on ice) for 60 minutes. Due to the irreversible nature of this compound, incubation time and temperature should be carefully controlled and optimized.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
-
Saturation Binding (for reversible ligands):
-
Plot specific binding against the concentration of radioligand.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
-
Competition Binding:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
If a reversible radioligand is used, the Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the [3H]this compound radioligand binding assay.
TSPO Signaling Pathway
References
Application Notes and Protocols for In Vitro Receptor Autoradiography Using Ahn 086
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ahn 086 is a potent and irreversible ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Its high affinity and irreversible binding characteristics make it a valuable tool for the quantitative localization and characterization of TSPO in tissues using in vitro receptor autoradiography. This technique allows for the visualization and quantification of TSPO expression in various tissues, providing insights into physiological processes and pathological conditions where TSPO is implicated, such as neuroinflammation, neurodegenerative diseases, and cancer.[1]
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) and contains an isothiocyanate group, which covalently binds to the receptor, ensuring a stable signal for autoradiographic detection.[1] This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [³H]this compound) in in vitro receptor autoradiography.
Quantitative Data Summary
The binding characteristics of this compound for TSPO have been determined through various radioligand binding assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | ~1.3 nM | Rat Kidney | [1] |
| Kd | 1.11 nM | Rat Spleen | [2] |
| Bmax | 81.6 fmol/mg protein | Rat Spleen | [2] |
Note: The irreversible nature of this compound binding means that the IC₅₀ value is a measure of its potency in inhibiting the binding of a reversible radioligand and is dependent on incubation time and temperature. The Kd and Bmax values provided are from a study using a reversible ligand but provide an estimation of the affinity and receptor density.
Signaling Pathways and Experimental Workflow
To understand the context of this compound binding, it is crucial to be familiar with the signaling pathways associated with TSPO and the general workflow of an in vitro receptor autoradiography experiment.
TSPO Signaling Pathway
TSPO is primarily located on the outer mitochondrial membrane and is involved in several key cellular processes, including cholesterol transport, steroidogenesis, and the modulation of apoptosis and inflammation. This compound, by binding to TSPO, can be used to study the distribution and density of this important protein.
Caption: TSPO signaling pathway in the mitochondrion.
Experimental Workflow for In Vitro Receptor Autoradiography
The following diagram outlines the key steps involved in using this compound for in vitro receptor autoradiography.
Caption: Experimental workflow for in vitro autoradiography.
Experimental Protocols
This section provides a detailed protocol for in vitro receptor autoradiography using [³H]this compound. As this compound is an irreversible ligand, specific considerations are included to minimize non-specific binding.
Tissue Preparation
-
Rapidly dissect the tissue of interest (e.g., brain, kidney, spleen) and freeze it in isopentane cooled with liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C until use.
Pre-incubation
-
Bring the slide-mounted tissue sections to room temperature.
-
To remove endogenous ligands, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature.
Incubation with [³H]this compound
For Total Binding:
-
Incubate the slides in a solution of 50 mM Tris-HCl (pH 7.4) containing 1-5 nM [³H]this compound for 60-120 minutes at room temperature. The optimal concentration and time should be determined empirically for the specific tissue and experimental conditions.
For Non-specific Binding:
-
To determine non-specific binding, incubate an adjacent set of tissue sections in the same incubation medium as for total binding, but with the addition of a high concentration (e.g., 10 µM) of a non-radiolabeled TSPO ligand, such as Ro 5-4864 or PK 11195.
-
Crucially for irreversible ligands: To block non-specific covalent binding, it is advisable to perform a pre-incubation step with the non-radiolabeled ligand before adding the [³H]this compound. This involves pre-incubating the "non-specific binding" slides with the high concentration of the cold ligand for 30-60 minutes, followed by the addition of [³H]this compound for the standard incubation period.
Washing
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of short washes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). For example, 3 x 2-minute washes. The short duration is critical to minimize the dissociation of specifically bound ligand, although this is less of a concern with an irreversible ligand.
-
A final quick dip in ice-cold deionized water can help to remove buffer salts.
Drying
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
Exposure
-
Appose the dried, labeled slides to a tritium-sensitive film (e.g., Hyperfilm-³H) or a phosphor imaging plate in a light-tight cassette.
-
Include calibrated radioactive standards to allow for the quantification of binding densities.
-
Store the cassettes at 4°C or -20°C for an appropriate exposure period (typically several weeks for ³H-ligands, but this needs to be optimized).
Image Analysis and Quantification
-
Develop the film according to the manufacturer's instructions or scan the phosphor imaging plate.
-
Digitize the resulting autoradiograms using a high-resolution scanner or a phosphor imager.
-
Using image analysis software (e.g., ImageJ), measure the optical density in specific regions of interest on the autoradiograms from both the total and non-specific binding sections.
-
Convert the optical density values to fmol/mg tissue or a similar unit by comparing them to the calibrated radioactive standards.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each region of interest.
Concluding Remarks
This compound is a powerful tool for the in vitro autoradiographic localization of TSPO. The protocol provided here, when optimized for specific experimental conditions, will enable researchers to obtain high-quality, quantifiable data on the distribution and density of this important protein. The irreversible nature of this compound binding offers the advantage of a stable signal but requires careful consideration of the experimental design, particularly in the determination of non-specific binding. By following these guidelines, researchers can effectively utilize this compound to advance our understanding of the role of TSPO in health and disease.
References
Application Notes and Protocols for Ahn 086 in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ahn 086 is a potent and selective derivative of 4'-chlorodiazepam (Ro 5-4864) that functions as an irreversible ligand for the translocator protein (TSPO), an 18 kDa protein predominantly located on the outer mitochondrial membrane. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is a key player in numerous cellular processes, most notably in the regulation of steroid hormone biosynthesis through the translocation of cholesterol from the outer to the inner mitochondrial membrane. The irreversible nature of this compound's binding makes it a valuable tool for characterizing TSPO in tissue homogenates, enabling researchers to investigate the protein's density, function, and role in various physiological and pathological states.
These application notes provide a comprehensive overview of the use of this compound in tissue homogenate-based assays, including detailed experimental protocols and a summary of its binding characteristics.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the translocator protein (TSPO) as determined in kidney tissue homogenates.
| Compound | Target | Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Translocator Protein (TSPO) | Kidney | Competitive Binding | IC50 | ~1.3 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for TSPO Binding Assays
This protocol describes the preparation of crude membrane fractions from tissue samples suitable for use in TSPO binding assays with this compound.
Materials:
-
Fresh or frozen tissue (e.g., kidney, brain, adrenal gland)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Glass-Teflon or Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise and weigh the desired tissue on ice.
-
Mince the tissue into small pieces.
-
Add 10 volumes (w/v) of ice-cold Homogenization Buffer to the tissue.
-
Homogenize the tissue using a Glass-Teflon or Dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing mitochondria.
-
Discard the supernatant and resuspend the pellet in an appropriate volume of fresh, ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
The membrane preparation can be used immediately or stored in aliquots at -80°C for future use.
Protocol 2: Irreversible Binding Assay with [3H]this compound
This protocol is adapted from studies using radiolabeled this compound to specifically label TSPO in tissue homogenates.
Materials:
-
Prepared tissue homogenate (Protocol 1)
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0
-
Incubation tubes
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Dilute the tissue homogenate in Assay Buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
For total binding, add a known concentration of [3H]this compound to the incubation tubes containing the diluted tissue homogenate.
-
For non-specific binding, pre-incubate the tissue homogenate with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes at room temperature before adding [3H]this compound.
-
Incubate all tubes for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C). Due to the irreversible nature of this compound, incubation time should be optimized.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Protocol 3: Competitive Binding Assay to Determine the IC50 of Unlabeled this compound
This protocol describes how to determine the inhibitory concentration (IC50) of unlabeled this compound by competing with a known reversible radioligand for TSPO, such as [3H]Ro 5-4864 or [3H]PK 11195.
Materials:
-
Prepared tissue homogenate (Protocol 1)
-
Reversible TSPO radioligand (e.g., [3H]Ro 5-4864 or [3H]PK 11195)
-
Unlabeled this compound
-
Unlabeled Ro 5-4864 or PK 11195 (for determining non-specific binding of the radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation tubes
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Dilute the tissue homogenate in Assay Buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Prepare a series of dilutions of unlabeled this compound.
-
In incubation tubes, add the diluted tissue homogenate, a fixed concentration of the TSPO radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled Ro 5-4864 or PK 11195 (e.g., 10 µM).
-
Incubate the tubes for a sufficient time to reach equilibrium for the reversible radioligand (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction and process the samples as described in Protocol 2 (steps 5-7).
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value of this compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway involving TSPO and a typical experimental workflow for an this compound binding assay.
Caption: TSPO-mediated cholesterol transport for steroidogenesis.
Caption: Workflow for a competitive TSPO binding assay.
References
Application Notes and Protocols for In Vivo Studies of Ahn 086
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of Ahn 086, an irreversible acylating ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] Given the role of TSPO in neuroinflammation, mitochondrial function, and apoptosis, the primary focus of these protocols will be on assessing the neuroprotective effects of this compound in a preclinical model of Parkinson's disease.
Rationale for In Vivo Studies
TSPO is upregulated in activated microglia and astrocytes in response to neuronal injury, making it a valuable target for therapeutic intervention in neurodegenerative diseases. This compound, as an irreversible ligand, offers the potential for sustained target engagement. In vivo studies are critical to determine the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of this compound in a complex biological system.
Recommended In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established and widely used model that recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[2][3]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Husbandry and Acclimatization
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of any experimental procedures.
Experimental Groups and Dosing
| Group ID | Group Name | Treatment | Rationale |
| 1 | Vehicle Control | Vehicle (e.g., DMSO/Saline) | To control for the effects of the vehicle. |
| 2 | MPTP Control | MPTP + Vehicle | To induce the Parkinson's disease phenotype. |
| 3 | This compound (Low Dose) | MPTP + this compound (X mg/kg) | To assess the efficacy of a low dose of this compound. |
| 4 | This compound (Mid Dose) | MPTP + this compound (Y mg/kg) | To assess the efficacy of a medium dose of this compound. |
| 5 | This compound (High Dose) | MPTP + this compound (Z mg/kg) | To assess the efficacy of a high dose of this compound. |
| 6 | This compound Only | This compound (Z mg/kg) | To assess the effects of this compound alone. |
Note: The optimal doses for this compound (X, Y, Z mg/kg) should be determined in preliminary dose-ranging and toxicity studies.
MPTP Induction Protocol
-
Prepare a fresh solution of MPTP-HCl in sterile saline.
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.[2]
-
The vehicle control group will receive saline injections on the same schedule.
This compound Administration Protocol
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and saline).
-
Begin administration of this compound (or vehicle) daily via intraperitoneal injection, starting 3 days prior to MPTP induction and continuing for 21 days post-induction.
Behavioral Assessments
Conduct behavioral tests at baseline (before MPTP) and at regular intervals (e.g., weekly) post-MPTP induction.
-
Rotarod Test: To assess motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: To measure bradykinesia. Place the mouse head-upward on top of a vertical pole and record the time to turn downward and the total time to descend.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Track the total distance moved, time spent in the center versus the periphery of an open arena.
Data Presentation: Quantitative Endpoints
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Behavioral Assessment Data
| Treatment Group | Rotarod Latency (s) | Pole Test - Turn Time (s) | Pole Test - Descent Time (s) | Open Field - Total Distance (m) |
| Vehicle Control | ||||
| MPTP Control | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| This compound Only |
Table 2: Neurochemical and Histological Data
| Treatment Group | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Cell Count | Striatal Microglial Activation (Iba1+ cells/mm²) | Striatal Astrocyte Activation (GFAP+ cells/mm²) |
| Vehicle Control | ||||
| MPTP Control | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| This compound Only |
Post-Mortem Analysis Protocols
At the end of the study, euthanize the animals and collect brain tissue for further analysis.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Dissect the striatum and measure levels of dopamine and its metabolites (DOPAC and HVA) to quantify the extent of dopaminergic neurodegeneration.
Histological and Immunohistochemical Analysis
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Cryosection the brains.
-
Perform immunohistochemistry for:
-
Tyrosine Hydroxylase (TH): To quantify the number of surviving dopaminergic neurons in the substantia nigra.
-
Iba1: To assess microglial activation (neuroinflammation).
-
GFAP: To assess astrocytic activation (neuroinflammation).
-
TSPO: To confirm target engagement of this compound.
-
Potential Signaling Pathway of this compound in Neuroprotection
This compound's binding to TSPO on the outer mitochondrial membrane is hypothesized to modulate mitochondrial function and reduce neuroinflammation, leading to neuroprotection.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental goals and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Quantification of TSPO Density Using Second-Generation Radioligands
Note: Extensive literature searches did not yield specific information on a compound designated "Ahn 086" for TSPO density quantification. Therefore, these application notes and protocols are based on the well-characterized, second-generation TSPO radioligand, [^{11}C]PBR28, which serves as a representative example for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to other second-generation TSPO radioligands.
Introduction to TSPO and its Quantification
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a protein primarily located on the outer mitochondrial membrane.[1][2][3] Under normal physiological conditions, TSPO is expressed at low levels in the brain.[1][4] However, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation, making it a valuable biomarker for various neurological and psychiatric disorders. Quantification of TSPO density can provide insights into the extent of neuroinflammation, which is crucial for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of TSPO density using specific radioligands. Second-generation TSPO radioligands, such as [^{11}C]PBR28, offer improved signal-to-noise ratios and higher specificity compared to the first-generation ligand, [^{11}C]PK11195. However, a critical consideration for many second-generation ligands is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Therefore, genotyping of subjects is often a necessary prerequisite for quantitative analysis.
Quantitative Data for TSPO Ligands
The following table summarizes key quantitative data for representative first and second-generation TSPO radioligands. This data is essential for comparing ligand performance and for designing quantitative imaging studies.
| Radioligand | Class | Affinity (Ki, nM) | Lipophilicity (logD) | Key Characteristics |
| --INVALID-LINK---PK11195 | First-Generation | 2.9 (human) | 3.97 | Prototypical ligand, high non-specific binding, low signal-to-noise ratio, low sensitivity to rs6971 SNP. |
| [^{11}C]DAA1106 | Second-Generation | 0.043 (rat), 0.188 (monkey) | 3.65 | High affinity, reliable for in vivo PET scanning. |
| [^{11}C]PBR28 | Second-Generation | High affinity (sub-nanomolar range) | ~3.0-3.5 | Improved signal-to-noise over first-generation, but binding is affected by the rs6971 SNP. |
| [^{18}F]FEPPA | Second-Generation | High affinity | ~3.2 | Promising for quantifying neuroinflammation but is very sensitive to the rs6971 polymorphism. |
| [^{11}C]NMPIGA | Second-Generation | 5.7 (Ki), 1.57 (HABs), 1.82 (MABs), 9.53 (LABs) | 3.95 | Readily penetrates the monkey brain with significant reversible specific binding; sensitive to rs6971 SNP. |
| [^{11}C]SSR180575 | Second-Generation | 0.83 | - | Has shown substantial TSPO-specific binding in rodent models of acute neuroinflammation. |
Experimental Protocols
In Vivo Quantification of TSPO Density using PET Imaging with [^{11}C]PBR28
This protocol outlines the key steps for performing a quantitative PET study to measure TSPO density in the human brain.
3.1.1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Perform genotyping for the rs6971 SNP to classify subjects as high-affinity binders (HAB), mixed-affinity binders (MAB), or low-affinity binders (LAB). Subjects who are LABs may need to be excluded from studies using certain second-generation ligands due to low brain uptake.
-
Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
-
If sedation is required, it should be administered as late as possible after radiotracer injection.
3.1.2. Radiotracer Administration and PET Acquisition:
-
Administer a bolus injection of [^{11}C]PBR28 intravenously. The exact dose will depend on the specific activity of the radiotracer and institutional guidelines.
-
Commence dynamic PET scanning of the head immediately after injection.
-
Acquire data in list mode for approximately 90-120 minutes.
-
During the scan, it is crucial to monitor the patient for any movement.
-
An anatomical MRI of the subject's brain should be acquired for co-registration with the PET data to allow for accurate delineation of regions of interest (ROIs).
3.1.3. Arterial Blood Sampling (for full kinetic modeling):
-
For the most accurate quantification, an arterial input function (AIF) is required.
-
Insert an arterial line before radiotracer injection.
-
Collect arterial blood samples continuously for the first 15-20 minutes post-injection, followed by discrete samples at increasing intervals for the remainder of the scan.
-
Measure whole-blood and plasma radioactivity concentrations and determine the fraction of unmetabolized parent radiotracer in plasma over time.
3.1.4. Data Analysis:
-
Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with the subject's anatomical MRI.
-
Delineate regions of interest (ROIs) on the MRI, such as the frontal cortex, hippocampus, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using the AIF to estimate the total volume of distribution (VT), which is proportional to TSPO density (Bmax).
-
Alternatively, reference region-based methods using a pseudo-reference region like the cerebellum can be employed to estimate binding potential (BPND), although this may be less accurate.
In Vitro Quantification of TSPO Density using Autoradiography
This protocol describes the use of a radiolabeled TSPO ligand for quantitative autoradiography on post-mortem brain tissue sections.
3.2.1. Tissue Preparation:
-
Obtain post-mortem brain tissue and freeze it promptly.
-
Section the frozen tissue into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
3.2.2. Autoradiographic Binding Assay:
-
Pre-incubate the tissue sections in a buffer (e.g., Tris-HCl) to remove endogenous ligands.
-
Incubate the sections with a radiolabeled TSPO ligand (e.g., [^{3}H]PBR28) at a concentration near its Kd value to determine total binding.
-
For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity TSPO ligand (e.g., unlabeled PK11195).
-
After incubation, wash the sections in buffer to remove unbound radioligand.
-
Dry the sections thoroughly.
3.2.3. Image Acquisition and Analysis:
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Scan the imaging plate or film to generate digital autoradiograms.
-
Quantify the radioactivity in specific brain regions on the autoradiograms using image analysis software.
-
Subtract the non-specific binding from the total binding to determine the specific binding, which is a measure of TSPO density.
-
The specific binding can be correlated with immunohistochemical staining for microglial and astrocytic markers on adjacent sections to identify the cellular sources of the TSPO signal.
Visualizations
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Structural Features of TSPO: Implications for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TSPO Radioligands for Neuroinflammation: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Ahn 086 in Cultured Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the initial characterization of the novel compound Ahn 086 in cultured cell lines. The methodologies outlined below are designed to assess its cytotoxic effects and to begin elucidating its mechanism of action by investigating its impact on cellular signaling pathways.
Compound Profile: this compound
This compound is identified as an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), which functions as an irreversible ligand for peripheral benzodiazepine receptors (PBR)[1]. Studies have shown that a radiolabeled version, [3H]this compound, acylates and specifically labels a protein of approximately 30 kDa associated with these receptors in rat pineal gland membranes[1]. The functional consequences of this interaction in various cell lines, including its effects on cell viability and intracellular signaling, are the focus of the following protocols.
Cell Culture and Maintenance
A foundational aspect of studying the effects of any compound is the consistent and sterile maintenance of cultured cells.
Protocol: General Cell Culture
-
Cell Line Handling: Upon receipt of a new cell line, thaw the cryovial rapidly in a 37°C water bath[2]. Transfer the contents to a T-75 flask containing pre-warmed complete growth medium.
-
Culture Conditions: Culture cells in a humidified incubator at 37°C with 5% CO2[2]. The specific growth medium (e.g., DMEM, RPMI-1640) and serum concentration (typically 10% Fetal Bovine Serum) will be dependent on the cell line.
-
Passaging: Monitor cell confluence daily. When cells reach 80-90% confluence, they should be passaged.
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
-
Add trypsin-EDTA and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.
-
Assessment of Cellular Viability
To determine the cytotoxic or cytostatic effects of this compound, a cell viability assay is the first critical step. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTT/MTS Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well[3].
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
Data Presentation: this compound IC50 Values
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 50 |
| 48 | 25 | |
| 72 | 10 | |
| Cell Line B | 24 | >100 |
| 48 | 75 | |
| 72 | 40 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Investigation of Cellular Signaling Pathways
Based on its interaction with PBR, this compound may modulate various downstream signaling pathways. Western blotting and immunoprecipitation are key techniques to probe these effects.
Hypothetical Signaling Pathway Modulated by this compound
Given that PBRs are often located on the outer mitochondrial membrane, it is plausible that this compound could influence pathways related to apoptosis and cell stress. A hypothetical pathway involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Caption: Hypothetical signaling pathway initiated by this compound.
Protocol: Western Blotting
This protocol allows for the detection of changes in protein levels (e.g., Bcl-2, Bax) and activation states (e.g., cleaved Caspase-3) following this compound treatment.
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix the lysate with SDS-PAGE sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation: Protein Expression Changes
| Target Protein | Treatment | Fold Change vs. Control |
| Bcl-2 | This compound (10 µM) | 0.5 |
| Bax | This compound (10 µM) | 2.1 |
| Cleaved Caspase-3 | This compound (10 µM) | 4.5 |
Protocol: Immunoprecipitation (IP)
IP can be used to confirm the interaction of this compound's target protein with other cellular proteins. For example, to investigate if PBR interacts with Bax upon treatment.
-
Cell Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing Lysate: Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge or use a magnetic rack to remove the beads.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-PBR) to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the expected interacting protein (e.g., Bax).
Overall Experimental Workflow
Caption: Overall workflow for characterizing this compound.
References
Application Notes and Protocols for the Study of Ahn 086
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ahn 086 is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), acting as an irreversible (acylating) ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a variety of crucial cellular functions. These include the regulation of cholesterol transport into mitochondria, which is a rate-limiting step in steroidogenesis, as well as modulation of inflammation, apoptosis, and mitochondrial respiration.[2][3][4] Given its role in these fundamental processes, TSPO and its ligands, such as this compound, are of significant interest in drug development and for studying the pathophysiology of numerous diseases, including neuroinflammatory conditions, cancer, and endocrine disorders.[1]
These application notes provide detailed protocols for tissue preparation and the use of a specialized homogenization buffer for the effective study of this compound's effects on its target, TSPO, and associated signaling pathways.
Key Cellular Processes and Signaling Pathways Involving TSPO
TSPO is a multifaceted protein involved in several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting data from studies involving this compound.
Steroidogenesis
TSPO is traditionally thought to play a role in the transport of cholesterol from the outer to the inner mitochondrial membrane, a critical step in the synthesis of all steroid hormones. While some studies with knockout mice have questioned its indispensable role, a large body of evidence suggests its involvement. This compound, by binding to TSPO, can be used to investigate the modulation of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral benzodiazepine receptors and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral benzodiazepine receptor: structure and function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ahn 086 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ahn 086 is a potent and irreversible ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the Translocator Protein (TSPO).[1] As an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), this compound serves as a critical tool for elucidating the structure, function, and physiological roles of TSPO. This 18 kDa protein is primarily located in the outer mitochondrial membrane and is implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and cellular proliferation.[2] These application notes provide detailed protocols for conducting this compound receptor binding studies, analyzing the resultant data, and understanding the downstream signaling consequences of this interaction.
Data Presentation: Quantitative Analysis of Receptor Binding
Table 1: Saturation Binding Analysis of [3H]Ro 5-4864 with TSPO
This table presents the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]Ro 5-4864, the parent compound of this compound, for the Translocator Protein (TSPO) in various rat tissues. These values are essential for understanding the binding affinity and receptor density.
| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Kidney Membranes | 11.1 ± 1.1 | 3498 ± 114 | [3] |
| Vas Deferens | 5.22 ± 0.56 | 4926 ± 565 | [4] |
| Glioblastoma Cells | 91 ± 5 | 1006 ± 100 | [5] |
Kd (Equilibrium Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity. Bmax (Maximum Binding Capacity): Represents the total concentration of receptor sites in the tissue.
Table 2: Competitive Binding Analysis of Ligands for TSPO
This table displays the inhibition constant (Ki) and IC50 values for various ligands competing with a radiolabeled ligand for binding to the Translocator Protein (TSPO). This compound demonstrates a high affinity for the receptor, as indicated by its low nanomolar IC50 value.
| Competing Ligand | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | [3H]Ro 5-4864 | Kidney | - | ~1.3 | |
| Ro 5-4864 | [3H]Diazepam | Glioblastoma Cells | 16 | - | |
| PK 11195 | [3H]Ro 5-4864 | - | - | - | |
| Etifoxine | [3H]Ro 5-4864 | Rat Kidney Membranes | 9000 ± 900 | - | |
| Protoporphyrin IX | [3H]Ro 5-4864 | - | 15 | - |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Ki (Inhibition Constant): An absolute measure of the binding affinity of a competing ligand.
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for TSPO using [3H]Ro 5-4864
This protocol is designed to determine the Kd and Bmax of a radioligand for the TSPO receptor. Given the irreversible nature of this compound, its tritiated form is less suitable for standard equilibrium saturation assays. Therefore, this protocol utilizes [3H]Ro 5-4864, the reversible parent compound, to characterize the receptor.
Materials:
-
[3H]Ro 5-4864 (specific activity ~70-90 Ci/mmol)
-
Unlabeled Ro 5-4864
-
Tissue homogenate or cell membrane preparation expressing TSPO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells known to express TSPO (e.g., kidney, adrenal gland, or specific cancer cell lines).
-
Assay Setup:
-
Prepare a series of dilutions of [3H]Ro 5-4864 in assay buffer, typically ranging from 0.1 to 20 nM.
-
For each concentration of radioligand, set up triplicate tubes for "total binding" and triplicate tubes for "non-specific binding."
-
Total Binding Tubes: Add a specific volume of membrane preparation (typically 50-100 µg of protein), the corresponding dilution of [3H]Ro 5-4864, and assay buffer to a final volume of 250 µL.
-
Non-specific Binding Tubes: Add the same components as the total binding tubes, plus a high concentration of unlabeled Ro 5-4864 (e.g., 10 µM) to saturate the receptors.
-
-
Incubation: Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competitive Radioligand Binding Assay with [3H]this compound
This protocol is used to determine the binding affinity (IC50 and Ki) of unlabeled test compounds, including this compound, by measuring their ability to compete with a fixed concentration of a radiolabeled ligand for binding to TSPO. Due to its irreversible nature, [3H]this compound can be used to label the receptor, followed by competition with unlabeled compounds.
Materials:
-
[3H]this compound
-
Unlabeled test compounds (including unlabeled this compound as a positive control)
-
Tissue homogenate or cell membrane preparation expressing TSPO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound in assay buffer.
-
In triplicate tubes, add the membrane preparation, a fixed concentration of [3H]this compound (typically at or near its Kd value, if known, or a concentration that gives a good signal-to-noise ratio), and the various concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound or another high-affinity TSPO ligand).
-
-
Incubation: Incubate the tubes at 4°C for an appropriate time, considering the irreversible nature of [3H]this compound binding. A pre-incubation with the unlabeled competitor before adding the radioligand might be necessary for reversible competitors.
-
Filtration and Counting: As described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
If the radioligand binding is reversible and at equilibrium, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. For an irreversible ligand like this compound, the IC50 value itself is a measure of its potency.
-
Mandatory Visualizations
Signaling Pathways of this compound at the Translocator Protein (TSPO)
References
- 1. researchgate.net [researchgate.net]
- 2. Role of peripheral-type benzodiazepine receptors in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Characterization of [3H]Ro 5-4864 binding sites in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of [3H]diazepam in mouse glioblastoma: the influence of clonazepam and Ro 5-4864 on [3H]diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ahn 086 Use in Rodent Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ahn 086 is a potent and selective irreversible ligand for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). It is an isothiocyanate derivative of Ro 5-4864 (4'-chlorodiazepam) and exhibits high affinity for TSPO. Its irreversible binding nature makes it a valuable tool for studying the density, distribution, and function of TSPO in various tissues, including the rodent brain. In the central nervous system, TSPO is primarily located on the outer mitochondrial membrane of glial cells, particularly microglia and astrocytes. TSPO expression is significantly upregulated in response to neuroinflammation, making this compound a useful probe for investigating neuroinflammatory processes in models of neurodegenerative diseases, traumatic brain injury, and other CNS pathologies.
Mechanism of Action and Signaling Pathway
This compound covalently binds to TSPO, which is a key component of a multiprotein complex on the outer mitochondrial membrane. The primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. Neurosteroids, in turn, can modulate neuronal activity, synaptic plasticity, and inflammation.
In the context of neuroinflammation, activated microglia and reactive astrocytes show a marked increase in TSPO expression. The binding of ligands like this compound to TSPO can modulate microglial activation and the release of inflammatory mediators. While the precise downstream signaling cascade initiated by this compound binding is a subject of ongoing research, it is understood to influence mitochondrial function, including steroidogenesis, and may play a role in regulating the inflammatory response of glial cells.
Data Presentation
| Parameter | Value | Tissue | Species | Reference |
| Binding Affinity (IC50) | ~1.3 nM | Kidney | Rat | [1] |
| Specificity | Selective for TSPO (PBR) over central-type benzodiazepine receptors | Brain, Kidney | Rat | [1] |
| Labeled Protein Size | ~30 kDa | Pineal Gland | Rat |
Experimental Protocols
Protocol 1: Preparation of Rodent Brain Homogenates for this compound Binding
This protocol describes the preparation of crude membrane fractions from rodent brain tissue suitable for in vitro binding assays with this compound.
Materials:
-
Rodent brain tissue (e.g., whole brain, hippocampus, cortex)
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Euthanize the rodent according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 10 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue with 10-15 strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of fresh, ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: In Vitro Irreversible Binding Assay with [3H]this compound
This protocol is designed to characterize the binding of radiolabeled [3H]this compound to TSPO in rodent brain membranes.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound or other TSPO ligand (e.g., PK 11195) for determining non-specific binding
-
Prepared brain membrane homogenate (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the brain membrane homogenate on ice. Dilute the membranes in Assay Buffer to a final protein concentration of 50-100 µg per well.
-
Prepare serial dilutions of [3H]this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1-20 nM).
-
For each concentration of [3H]this compound, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
To the non-specific binding wells, add unlabeled TSPO ligand (e.g., 10 µM PK 11195) to a final concentration sufficient to saturate the receptors.
-
Add the diluted brain membrane homogenate to all wells.
-
Initiate the binding reaction by adding the [3H]this compound dilutions to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation. Note: Incubation time may need to be optimized.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Punch out the filters from the plate and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.
-
Analyze the data using non-linear regression to determine the Bmax (receptor density) and Kd (dissociation constant). Note: For an irreversible ligand, the Kd will be an apparent value.
Protocol 3: Irreversible Blockade of TSPO in Brain Slices
This protocol describes the use of this compound to irreversibly block TSPO in acute rodent brain slices for subsequent functional or binding studies.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Rodent brain
Procedure:
-
Prepare acute brain slices (200-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in aCSF. It is recommended to test a range of concentrations (e.g., 10 nM - 1 µM).
-
Incubate the brain slices in the aCSF containing this compound for a predetermined period (e.g., 30-60 minutes) at room temperature.
-
To remove unbound this compound, transfer the slices to a fresh chamber with aCSF and wash for an extended period (e.g., 2-3 hours), replacing the aCSF every 30-60 minutes. This extensive washing is crucial due to the irreversible nature of the binding.
-
The brain slices with irreversibly blocked TSPO are now ready for subsequent experiments, such as functional assays or binding studies with a reversible radioligand to confirm the blockade.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TSPO in rodent brain tissue. Its high affinity and irreversible binding properties allow for the precise labeling and quantification of TSPO, particularly in the context of neuroinflammation. The provided protocols offer a foundation for researchers to utilize this compound in their studies of CNS function and disease. As with any experimental procedure, optimization of specific parameters may be necessary for different applications and experimental setups.
References
Troubleshooting & Optimization
Technical Support Center: [3H]Ahn 086 Binding Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the [3H]Ahn 086 binding assay. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
High Non-Specific Binding
Question: I am observing excessively high non-specific binding (NSB) in my [3H]this compound assay, which is compromising my assay window. What are the likely causes and how can I reduce it?
Answer: High non-specific binding is a common issue in radioligand binding assays and can be attributed to several factors. Ideally, non-specific binding should be less than 50% of the total binding. Here are some potential causes and solutions:
-
Suboptimal Blocking Agents: The radioligand may be binding to components other than the target receptor, such as the filter membrane or other proteins.
-
Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer to reduce non-specific interactions.[1] Pre-treating glass fiber filters with a solution like 0.3% polyethyleneimine (PEI) can also help reduce the binding of the radioligand to the filter material.
-
-
Inappropriate Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes increase non-specific binding.
-
Solution: Optimize your incubation time and temperature. Shorter incubation times may reduce non-specific binding, but you must ensure that specific binding still reaches equilibrium.[1]
-
-
Inadequate Washing: Insufficient washing can leave unbound radioligand on the filter, contributing to high background.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound [3H]this compound.[1]
-
-
Excessive Radioligand or Receptor Concentration: Using too high a concentration of the radioligand or the membrane preparation can lead to increased non-specific binding.
-
Solution: Titrate both the [3H]this compound concentration and the amount of membrane protein to find the optimal balance that provides a robust specific binding signal with minimal non-specific binding. A common starting point for the radioligand is a concentration at or below its dissociation constant (Kd).
-
Low or No Specific Binding
Question: My assay is showing very low or no specific binding. What could be the problem?
Answer: A lack of a clear specific binding signal can be due to several factors related to your reagents or assay conditions.
-
Degraded Receptor: The target receptor, the 18kDa Translocator Protein (TSPO), may be degraded or inactive in your membrane preparation.
-
Solution: Ensure proper storage and handling of your membrane preparations. It is advisable to prepare fresh membranes and store them at -80°C in aliquots. The presence and integrity of TSPO can be verified by Western blotting.
-
-
Inactive Radioligand: The [3H]this compound may have degraded due to improper storage or handling.
-
Solution: Check the age and storage conditions of your radioligand. Radioligands have a limited shelf-life and should be stored as recommended by the manufacturer to maintain their activity.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can significantly affect binding.
-
Solution: Ensure your assay buffer has the correct composition and pH. For TSPO binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4.
-
-
Sub-optimal Incubation Time: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for [3H]this compound to achieve maximal specific binding.
-
Poor Reproducibility
Question: I am experiencing significant variability between my replicate wells and between experiments. How can I improve the reproducibility of my assay?
Answer: Poor reproducibility can stem from inconsistencies in sample preparation and assay execution.
-
Inconsistent Pipetting: Small variations in the volumes of reagents, especially the radioligand and membrane preparation, can lead to significant differences in results.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. For high-throughput applications, consider using automated liquid handling systems to minimize human error.
-
-
Inhomogeneous Membrane Preparation: If the membrane preparation is not uniformly suspended, different wells will receive different amounts of the receptor.
-
Solution: Thoroughly vortex or homogenize your membrane preparation before aliquoting it into the assay plate to ensure a consistent concentration of receptors in each well.
-
-
Variable Incubation Conditions: Fluctuations in temperature during incubation can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator and ensure that all assay plates are incubated for the same duration.
-
-
Inconsistent Washing: Variations in the washing procedure can lead to inconsistent removal of unbound radioligand.
-
Solution: Standardize the washing procedure, including the volume of wash buffer, the number of washes, and the speed of filtration.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a [3H]this compound binding assay. These values should be optimized for your specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| [3H]this compound Concentration | 0.1 - 10 nM | A saturation binding experiment should be performed to determine the optimal concentration range. |
| Membrane Protein | 20 - 100 µ g/well | This should be titrated to achieve a specific binding signal that is a small fraction of the total radioligand added. |
| Incubation Temperature | 4°C - 25°C | Lower temperatures can help to minimize non-specific binding. |
| Incubation Time | 30 - 90 minutes | Should be determined empirically by a time-course experiment. |
| Wash Buffer Volume | 3 x 200 µL | Ice-cold buffer should be used. |
| Unlabeled Ligand for NSB | 10 µM Ro5-4864 or PK11195 | A high concentration of a competing ligand is used to define non-specific binding. |
Detailed Experimental Protocol: [3H]this compound Binding Assay
This protocol provides a general framework for performing a [3H]this compound binding assay using a filtration format.
I. Reagents and Buffers
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
[3H]this compound Stock Solution: Prepare a concentrated stock in ethanol or another suitable solvent.
-
Unlabeled Ligand Stock Solution: Prepare a 10 mM stock of Ro5-4864 or PK11195 in a suitable solvent (e.g., DMSO).
-
Membrane Preparation: Isolated membranes from cells or tissues expressing TSPO.
II. Membrane Preparation
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
III. Binding Assay Procedure (for a 96-well plate)
-
Preparation:
-
Prepare serial dilutions of [3H]this compound in binding buffer.
-
Prepare the unlabeled ligand solution for determining non-specific binding (e.g., 10 µM Ro5-4864 in binding buffer).
-
Dilute the membrane preparation to the desired concentration in ice-cold binding buffer.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate [3H]this compound dilution, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled ligand solution, 50 µL of the appropriate [3H]this compound dilution, and 100 µL of the membrane preparation. Crucially, for the irreversible ligand [3H]this compound, it is recommended to pre-incubate the membranes with the unlabeled ligand for a period (e.g., 30 minutes) before adding the [3H]this compound. This allows the unlabeled ligand to occupy the specific binding sites first.
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., 25°C) for the determined optimal time (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
IV. Data Analysis
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells for each concentration of [3H]this compound.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]this compound to generate a saturation curve.
-
Use non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the [3H]this compound binding assay.
TSPO Signaling Pathway
Caption: Simplified signaling pathways associated with TSPO.
References
how to reduce non-specific binding of Ahn 086
Welcome to the technical support center for Ahn 086. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam). It functions as an irreversible (acylating) ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. TSPO was formerly known as the peripheral benzodiazepine receptor (PBR). This compound has been utilized in radiolabeled forms to specifically label a ~30 kDa protein associated with TSPO.
Q2: Why am I observing high background signal in my this compound binding assay?
High background signal is often due to non-specific binding of this compound to components other than its intended target, TSPO. This is a known issue with related compounds like Ro 5-4864, which can exhibit high non-specific binding, particularly in certain tissues. The irreversible, acylating nature of this compound can also contribute to higher background if not properly controlled.
Q3: What is the significance of the rs6971 polymorphism when working with TSPO ligands?
The rs6971 single nucleotide polymorphism in the TSPO gene results in an amino acid substitution (Ala147Thr) that can alter the binding affinity of some TSPO ligands. This leads to classifications of individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). It is crucial to consider this genetic variation when interpreting binding data, as it can significantly impact the observed signal.
Q4: How is non-specific binding typically determined in an this compound binding assay?
Non-specific binding is determined by measuring the binding of radiolabeled this compound in the presence of a high concentration of a non-radiolabeled, competing ligand that saturates the specific binding sites. Commonly used competing ligands for TSPO include unlabeled Ro 5-4864 or PK 11195. The remaining signal in the presence of the competing ligand is considered non-specific.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
High non-specific binding can obscure the specific signal in your experiments. The following table summarizes potential causes and recommended solutions to optimize your signal-to-noise ratio.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Buffer Composition | Adjust the pH of your binding buffer. A common starting point is 50 mM Tris-HCl at pH 7.4.[1] | The charge of both this compound and its target can be influenced by pH, affecting non-specific electrostatic interactions. |
| Increase the salt concentration of your binding buffer. For example, include 100-150 mM NaCl. | Higher ionic strength can shield charged molecules, thereby reducing non-specific binding due to charge-based interactions. | |
| Hydrophobic Interactions | Include a non-ionic surfactant in your binding and wash buffers. A typical concentration for Tween-20 is 0.05% - 0.1%.[2] | Surfactants can disrupt non-specific hydrophobic interactions between this compound and other proteins or assay surfaces. |
| Insufficient Blocking of Non-Specific Sites | Add a blocking protein to your binding buffer. Bovine Serum Albumin (BSA) is commonly used at a concentration of 0.1% - 1%. | BSA can coat surfaces and other proteins, preventing this compound from binding non-specifically. |
| Inadequate Washing Steps | Increase the number and/or duration of wash steps after incubation. Use ice-cold wash buffer. | Thorough washing helps to remove unbound and loosely bound this compound, thereby reducing background signal. |
| High Concentration of Radiolabeled this compound | Perform a saturation binding experiment to determine the optimal concentration of radiolabeled this compound that provides a good specific signal without excessive non-specific binding. | Using a concentration that is too high can lead to increased non-specific binding. |
Experimental Protocols
Protocol: [³H]this compound Radioligand Binding Assay
This protocol is adapted from established methods for TSPO ligands such as [³H]Ro 5-4864 and [³H]PK 11195.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]this compound.
-
Unlabeled Competitor for Non-Specific Binding: Ro 5-4864 or PK 11195.
-
Tissue/Cell Homogenate: Prepared from a source known to express TSPO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Tissue/Cell Preparation: Homogenize tissues or cells in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to a final protein concentration of approximately 80-160 µg per assay tube.[1]
-
Assay Setup:
-
Total Binding: In triplicate, add the following to microcentrifuge tubes:
-
400 µL of tissue/cell homogenate.
-
50 µL of binding buffer.
-
50 µL of [³H]this compound at the desired final concentration (e.g., 0.5-40 nM).[1]
-
-
Non-Specific Binding: In triplicate, add the following to microcentrifuge tubes:
-
400 µL of tissue/cell homogenate.
-
50 µL of unlabeled Ro 5-4864 or PK 11195 at a final concentration of 10 µM.[3]
-
50 µL of [³H]this compound at the same final concentration as for total binding.
-
-
-
Incubation: Incubate all tubes for 60 minutes at 4°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for total binding and non-specific binding.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Signaling Pathways
This compound targets the Translocator Protein (TSPO), which is implicated in several cellular signaling pathways.
References
Technical Support Center: Optimizing Incubation Time for Ahn 086 Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ahn 086. The following information will help optimize the incubation time for this compound binding experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the binding mechanism of this compound, and why is incubation time a critical parameter?
This compound is an isothiocyanato derivative of Ro 5-4864 and acts as an irreversible, acylating ligand for peripheral benzodiazepine receptors (PBRs). Unlike reversible ligands that reach a binding equilibrium, this compound forms a stable, covalent bond with its target protein, which has been identified as a protein of approximately 30 kDa in rat pineal glands. Therefore, the incubation time directly dictates the extent of covalent labeling of the target receptor. Insufficient incubation will lead to incomplete labeling and an underestimation of receptor numbers, while excessively long incubation times are generally not a concern for irreversible binders in terms of dissociation, but can be optimized for experimental efficiency.
Q2: I am observing a weak signal in my this compound binding assay. Could this be related to the incubation time?
Yes, a weak signal is a common issue related to suboptimal incubation time for irreversible binders.
-
Short Incubation: The most likely cause is an incubation time that is too short to allow for sufficient covalent labeling of the PBRs. The binding of this compound is a time-dependent process.
-
Troubleshooting Steps:
-
Perform a time-course experiment by incubating your samples with [3H]this compound for varying durations (e.g., 15, 30, 60, 90, 120 minutes).
-
Analyze the signal at each time point to determine the incubation time at which the signal plateaus, indicating that the majority of accessible binding sites have been labeled.
-
Q3: How can I be sure that the binding I am observing is specific to the peripheral benzodiazepine receptor?
To confirm the specificity of this compound binding, a competition binding experiment is recommended.
-
Experimental Approach:
-
Pre-incubate a set of control samples with a high concentration of a known PBR ligand (like excess unlabeled Ro 5-4864 or this compound) before adding the radiolabeled [3H]this compound.
-
If the binding of [3H]this compound is specific, you will observe a significant reduction in the signal in the pre-incubated samples compared to those incubated with [3H]this compound alone.
-
Q4: Can pH affect the binding of this compound?
While the provided search results do not specify the optimal pH for this compound binding, pH is a critical factor in most binding assays as it can alter the ionization state of amino acid residues in the target protein, potentially affecting ligand binding. It is advisable to maintain a consistent and physiologically relevant pH (e.g., pH 7.4) throughout your experiments unless you are specifically investigating the effect of pH on the binding.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for achieving maximal specific binding of [3H]this compound.
Materials:
-
Membrane preparations containing peripheral benzodiazepine receptors (PBRs)
-
[3H]this compound (radioligand)
-
Unlabeled this compound or Ro 5-4864 (for non-specific binding control)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare Reactions: Set up a series of assay tubes. For each time point, you will need tubes for total binding and non-specific binding.
-
Non-Specific Binding Control: To the non-specific binding tubes, add a saturating concentration of unlabeled this compound or Ro 5-4864 and pre-incubate for 15-30 minutes at the desired temperature.
-
Initiate Binding: Add a fixed concentration of [3H]this compound to all tubes (total and non-specific) to start the binding reaction.
-
Incubation: Incubate the tubes at the desired temperature for a range of time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes).
-
Terminate Binding: At each time point, terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding for each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of incubation time. The optimal incubation time corresponds to the point where the specific binding reaches a plateau.
-
Data Presentation
Table 1: Example Data for Incubation Time Optimization
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 2500 | 300 | 2200 |
| 30 | 4800 | 320 | 4480 |
| 60 | 8500 | 350 | 8150 |
| 90 | 11500 | 360 | 11140 |
| 120 | 12200 | 380 | 11820 |
| 180 | 12300 | 390 | 11910 |
Note: CPM = Counts Per Minute. This is example data and actual results will vary.
Visualizations
Troubleshooting Workflow for Incubation Time Optimization
Caption: Troubleshooting workflow for optimizing this compound incubation time.
This compound Binding and Signaling Pathway
Caption: Simplified pathway of this compound irreversible binding to PBR.
solving high background signal in Ahn 086 experiments
Disclaimer: The following troubleshooting guide assumes that "Ahn 086 experiments" refer to radioligand binding assays utilizing [³H]this compound for the study of peripheral benzodiazepine receptors (PBR). This assumption is based on available scientific literature. The principles and troubleshooting steps provided are broadly applicable to radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in my [³H]this compound binding assay?
A: High background, or high non-specific binding (NSB), is when a significant portion of your radioligand binds to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins.[1][2] Ideally, specific binding should account for at least 80% of the total binding.[2] If non-specific binding constitutes more than 50% of the total binding at the highest radioligand concentration, it can obscure the true specific binding signal and lead to inaccurate results.[1][3]
Q2: I am observing high background noise across my entire assay plate. What are the most common causes?
A: Widespread high background in a radioligand binding assay can stem from several factors. The most common culprits include:
-
Radioligand Issues: The [³H]this compound may be of low purity, degraded, or used at too high a concentration. Hydrophobic ligands also tend to have higher non-specific binding.
-
Membrane Preparation Quality: An insufficient amount of receptor in the membrane preparation, or the presence of contaminating proteins, can lead to a poor signal-to-noise ratio.
-
Assay Conditions: Suboptimal incubation time and temperature, improper buffer composition, or insufficient washing can all contribute to elevated background signals.
-
Filter and Labware Adhesion: The radioligand may be non-specifically adhering to the filter paper or the walls of the assay tubes/plates.
Q3: How do I determine the optimal concentration of [³H]this compound to use in my experiment?
A: The ideal concentration of [³H]this compound should be at or below its dissociation constant (Kd) for the peripheral benzodiazepine receptor. Using a concentration in the range of 0.1 to 10 times the Kd is often recommended for saturation experiments. It is advisable to perform a saturation binding experiment to determine the Kd and Bmax (receptor density) for your specific system.
Q4: What is the purpose of a "cold" ligand in determining non-specific binding?
A: A "cold" or unlabeled ligand, typically a compound with high affinity for the same receptor, is used at a high concentration to saturate the target receptors. Any binding of the radioligand observed in the presence of this saturating concentration of unlabeled ligand is considered non-specific binding. Subtracting the non-specific binding from the total binding (radioligand alone) yields the specific binding to the receptor.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to diagnosing and resolving high background signals in your [³H]this compound experiments.
Diagram: Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background signals.
| Problem Area | Potential Cause | Recommended Solution |
| Radioligand | [³H]this compound concentration is too high. | Use a lower concentration of the radioligand, ideally at or below the Kd value. |
| Radioligand has degraded or is impure. | Check the age and purity of the radioligand stock. Ensure radiochemical purity is >90%. | |
| Hydrophobic nature of the ligand. | Consider modifications to the assay buffer to reduce non-specific hydrophobic interactions. | |
| Assay Conditions | Incubation time is too long. | Optimize the incubation time to ensure equilibrium is reached for specific binding without excessive non-specific binding. |
| Suboptimal assay buffer. | Modify the assay buffer by adding agents like bovine serum albumin (BSA) to block non-specific sites. | |
| Radioligand sticking to filters/plates. | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-protein binding labware. | |
| Membrane Preparation | Too much membrane protein is used. | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per assay point. |
| Low receptor density in the preparation. | Confirm the presence and activity of the receptor. Use a tissue or cell line known to have higher receptor expression if possible. | |
| Washing Procedure | Insufficient washing. | Increase the volume and/or number of wash steps to more effectively remove unbound radioligand. |
| Wash buffer is not cold enough. | Use ice-cold wash buffer to minimize the dissociation of the specifically bound radioligand during the washing steps. |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol provides a general framework for determining the Kd and Bmax of [³H]this compound. Optimization for your specific experimental setup is recommended.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand Stock: Prepare a high-concentration stock solution of [³H]this compound.
-
Unlabeled Ligand Stock: Prepare a high-concentration stock of an appropriate unlabeled PBR ligand (e.g., Ro 5-4864 or PK 11195) to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate from a tissue or cell line expressing peripheral benzodiazepine receptors.
-
-
Assay Setup:
-
Set up triplicate tubes for total binding and non-specific binding for a range of [³H]this compound concentrations.
-
Total Binding Tubes: Add increasing concentrations of [³H]this compound.
-
Non-Specific Binding Tubes: Add increasing concentrations of [³H]this compound plus a saturating concentration of the unlabeled ligand.
-
Add the membrane preparation to all tubes to initiate the binding reaction. A typical protein concentration is 100-500 µg.
-
-
Incubation:
-
Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This should be determined experimentally.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding CPM from the average total binding CPM at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration and analyze using non-linear regression to determine the Kd and Bmax.
-
Diagram: Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Data Presentation
The following tables illustrate how to structure quantitative data from your experiments for clear comparison.
Table 1: Optimization of Membrane Protein Concentration
| Protein (µg) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Total/NSB) |
| 50 | 1500 | 800 | 700 | 1.88 |
| 100 | 2800 | 950 | 1850 | 2.95 |
| 200 | 4500 | 1800 | 2700 | 2.50 |
| 400 | 7000 | 4000 | 3000 | 1.75 |
Table 2: Effect of Washing Steps on Background Signal
| Number of Washes | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 1 | 3200 | 1800 | 1400 |
| 2 | 2950 | 1200 | 1750 |
| 3 | 2800 | 950 | 1850 |
| 4 | 2700 | 800 | 1900 |
References
Ahn 086 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and professionals working with VA-086, a water-soluble azo polymerization initiator. Here you will find frequently asked questions and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is VA-086?
VA-086, chemically known as 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide], is a non-nitrile, non-ionic, water-soluble azo polymerization initiator.[1] It is characterized by a hydroxyl group at the end of its structure.[1]
2. What are the primary applications of VA-086?
VA-086 is primarily used as a polymerization initiator. Due to its high 10-hour half-life decomposition temperature of 86°C, it can be used in combination with other initiators to reduce residual monomer content in the final polymer.[1] It also has the potential to introduce a hydroxyl group into the terminal end of a polymer.[1]
3. What are the recommended storage conditions for VA-086?
To ensure its stability and performance, VA-086 should be stored under 25°C.[1]
4. What are the solubility characteristics of VA-086?
VA-086 is soluble in water, methanol, and ethanol. It is only slightly soluble in chloroform.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Polymerization Rate | Incorrect Temperature: The reaction temperature may be too low for efficient decomposition of the initiator. | The 10-hour half-life decomposition temperature for VA-086 is 86°C in water. Ensure your reaction temperature is appropriate for the desired initiation rate. Consider raising the temperature, for instance, to 90°C after an initial period at a lower temperature (e.g., 70°C). |
| Initiator Concentration: The concentration of VA-086 may be insufficient. | Review your experimental protocol and consider optimizing the initiator concentration. | |
| High Residual Monomer | Incomplete Polymerization: The reaction may not have proceeded to completion. | Co-using VA-086 with another initiator can help reduce residual monomer. For example, after an initial polymerization period with an initiator like V-50 at 70°C, adding VA-086 and increasing the temperature to 90°C can drive the reaction closer to completion. |
| Unexpected Polymer Properties | Storage Conditions: Improper storage may have led to degradation of the initiator. | Always store VA-086 below 25°C as recommended. |
| Contamination: The reaction mixture may be contaminated with inhibitors. | Ensure all reagents and solvents are pure and free from polymerization inhibitors. |
Quantitative Data
Physical and Chemical Properties of VA-086
| Property | Value |
| Chemical Name | 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] |
| CAS RN® | 61551-69-7 |
| Molecular Weight | 288.35 g/mol |
| Molecular Formula | C12H24N4O4 |
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 138-145°C (decomposition) |
| 10-hour Half-life Decomposition Temp. | 86°C (in water) |
| Activation Energy | 104.8 kJ/mol |
| Self-Accelerating Decomposition Temp. (SADT) | 100°C |
Source:
Experimental Protocols
General Protocol for Polymerization using VA-086 to Reduce Residual Monomer
This protocol is a general guideline for using VA-086 in combination with another initiator to reduce residual monomer in a polymerization reaction.
Materials:
-
Monomer (e.g., Acrylamide)
-
Primary Initiator (e.g., V-50)
-
VA-086
-
Deionized Water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a solution of the monomer in deionized water in the reaction vessel. For example, 20 parts by weight of Acrylamide in 380 parts by weight of water.
-
Add the primary initiator (e.g., 0.02 parts by weight of V-50).
-
Heat the reaction mixture to the desired initial temperature (e.g., 70°C) and maintain for a set period (e.g., 2 hours) to allow for initial polymerization.
-
After the initial polymerization phase, add the desired quantity of VA-086 to the reaction mixture.
-
Increase the reaction temperature to a higher level (e.g., 90°C) to facilitate the decomposition of VA-086 and further polymerization to consume residual monomer.
-
Continue the reaction at the elevated temperature until the desired conversion is achieved.
-
Cool the reaction mixture and proceed with polymer purification.
Visualizations
Caption: Experimental workflow for using VA-086.
Caption: Thermal decomposition of VA-086.
References
Technical Support Center: Ahn 086 for In Vivo Imaging
Disclaimer: Publicly available scientific literature does not contain information on a fluorescent probe named "Ahn 086" for in vivo imaging. The following technical support guide has been constructed based on common challenges and troubleshooting strategies associated with near-infrared (NIR) fluorescent probes used in preclinical in vivo imaging research. The quantitative data and protocols provided are representative examples for a hypothetical NIR probe, herein referred to as this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is a near-infrared (NIR) fluorescent probe designed to minimize tissue autofluorescence and maximize tissue penetration. For optimal performance, it is recommended to use an excitation wavelength of 780 nm and detect the emission signal at 810 nm.
Q2: What is the expected photostability of this compound under typical imaging conditions?
A2: this compound is designed for high photostability. However, like all fluorophores, it is susceptible to photobleaching with prolonged or high-intensity light exposure. To mitigate this, it is advisable to use the lowest possible laser power that provides an adequate signal-to-noise ratio and to minimize the duration of light exposure.[1]
Q3: How is this compound cleared from the body and what is its biodistribution profile?
A3: The biodistribution and clearance of fluorescent probes are influenced by their physicochemical properties, such as molecular weight and hydrophobicity.[2] this compound is primarily cleared through the hepatobiliary and renal systems.[2][3] Non-specific uptake may be observed in the liver and spleen.[3] The specific biodistribution will also depend on the targeting moiety conjugated to the probe.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The fluorescent signal from the region of interest is weak and difficult to distinguish from the background.
-
High variability in signal intensity between animals.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Probe Concentration | Increase the injected dose of this compound. Perform a dose-response study to determine the optimal concentration. |
| Suboptimal Imaging Timepoint | The imaging window may not align with the peak accumulation of the probe at the target site. Conduct a time-course experiment to identify the optimal imaging time post-injection. |
| Poor Probe Delivery | Ensure proper intravenous injection technique. Consider alternative administration routes if applicable. |
| High Tissue Autofluorescence | Although this compound is in the NIR spectrum, some autofluorescence can still occur. Use spectral unmixing if your imaging system supports it. Ensure the animal's diet is free of chlorophyll for at least one week prior to imaging, as this can be a source of autofluorescence. |
| Incorrect Filter Selection | Verify that the excitation and emission filters on the imaging system are appropriate for this compound's spectral properties. |
Troubleshooting Workflow for Low SNR
Caption: A flowchart for troubleshooting low signal-to-noise ratio.
Issue 2: High Background Signal or Non-Specific Binding
Symptoms:
-
High fluorescence signal in tissues other than the target organ.
-
Poor contrast between the target and surrounding tissues.
Possible Causes and Solutions:
| Cause | Solution |
| Probe Aggregation | Filter the this compound solution through a 0.22 µm syringe filter before injection to remove any aggregates. |
| Non-Specific Tissue Uptake | The physicochemical properties of the probe can lead to non-specific accumulation, particularly in the liver and spleen. Consider surface modifications, such as PEGylation, to reduce non-specific binding. |
| Long Circulation Half-Life | If the probe has a long circulation time, the background signal from the vasculature will be high. Increase the time between injection and imaging to allow for clearance of the unbound probe. |
| Improper Anesthesia | Some anesthetic agents can affect blood flow and probe distribution. Ensure a consistent and appropriate anesthesia protocol is used. |
Issue 3: Phototoxicity and Photobleaching
Symptoms:
-
Visible tissue damage (e.g., redness, swelling) in the imaged area.
-
Fluorescent signal decreases rapidly during image acquisition.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | Reduce the laser power to the minimum level required for a detectable signal. Decrease the exposure time and the frequency of imaging. |
| Generation of Reactive Oxygen Species (ROS) | The interaction of the fluorescent probe with light can generate ROS, leading to cell damage. This is an inherent risk with fluorescence imaging. Minimize total light exposure to reduce this effect. |
| Probe Instability | If the signal loss is very rapid, it may indicate probe degradation. Ensure the probe is stored correctly and protected from light before use. |
Quantitative Data Summary
The following table summarizes the key properties of the hypothetical this compound probe.
| Property | Value |
| Excitation Wavelength (λex) | 780 nm |
| Emission Wavelength (λem) | 810 nm |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.15 |
| Molecular Weight | ~1200 g/mol |
| In Vivo Half-Life (blood) | ~2 hours |
| Primary Clearance Route | Renal and Hepatobiliary |
Experimental Protocols
Standard In Vivo Imaging Protocol for this compound
This protocol provides a general guideline for in vivo fluorescence imaging in a murine tumor model.
1. Probe Preparation: a. Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL. b. Vortex gently for 1 minute to ensure complete dissolution. c. Dilute the stock solution with sterile PBS to the final desired injection concentration (typically 10-50 µM). d. Filter the final solution through a 0.22 µm syringe filter immediately before injection.
2. Animal Preparation: a. Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) or via an intraperitoneal injection of an appropriate anesthetic cocktail. b. Shave the fur from the area to be imaged to reduce light scattering and absorption. c. Place the anesthetized animal on the imaging stage, ensuring it is kept warm with a heating pad.
3. Probe Administration: a. Administer 100-200 µL of the prepared this compound solution via intravenous (tail vein) injection.
4. Image Acquisition: a. Place the animal inside the in vivo imaging system. b. Set the imaging parameters:
- Excitation filter: 780 nm
- Emission filter: 810 nm
- Exposure time: 500-2000 ms (adjust as needed to achieve good signal without saturation)
- Binning: Medium
- F-stop: f/2 (adjust as needed) c. Acquire a baseline (pre-injection) image if desired. d. Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.
5. Post-Imaging Analysis: a. Use the imaging software to draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle). b. Quantify the average radiant efficiency within each ROI. c. Calculate the tumor-to-background ratio (TBR) for each time point. d. For biodistribution studies, euthanize the animal at the final time point, dissect the major organs, and perform ex vivo imaging of the organs.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo imaging experiment.
Factors Influencing Biodistribution and Clearance
Caption: Key factors that influence the biodistribution and clearance of a probe.
References
- 1. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Physicochemical Descriptors in Biodistribution and Clearance of Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bio-distribution, clearance pathways, and toxicity mechanisms of ambient ultrafine particles - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio with Ahn 086
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides information on Ahn 086, a research compound of interest for its specific interaction with the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO). While the application of this compound for directly improving the signal-to-noise ratio in experimental assays is not documented in currently available scientific literature, this guide provides a comprehensive overview of its known mechanism of action and the function of its target protein. This information may be valuable for designing experiments and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) that contains an isothiocyanate group.[1] This modification allows it to act as an irreversible ligand, meaning it forms a covalent bond with its target protein.[1] Specifically, this compound binds with high affinity and specificity to the peripheral benzodiazepine receptor (PBR), or translocator protein (TSPO).[1]
Q2: What is the primary target of this compound?
The primary molecular target of this compound is the peripheral benzodiazepine receptor (PBR), an 18kDa protein located on the outer mitochondrial membrane.[2][3] This receptor is distinct from the central benzodiazepine receptor, which is part of the GABA-A receptor complex in the central nervous system.
Q3: What are the known functions of the peripheral benzodiazepine receptor (PBR/TSPO)?
PBR/TSPO is involved in a variety of cellular processes, including:
-
Steroidogenesis: It plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones.
-
Apoptosis: PBR is a component of the mitochondrial permeability transition pore (MPTP), a complex involved in the regulation of programmed cell death.
-
Immunomodulation: PBR is expressed in immune cells and is thought to play a role in modulating inflammatory responses.
-
Cell Proliferation: Studies have shown that PBR ligands can influence cell proliferation, although the effects can be cell-type specific.
-
Neuroinflammation: In the central nervous system, PBR expression is upregulated in activated glial cells during neuroinflammatory conditions.
Q4: Is there any evidence that this compound can improve the signal-to-noise ratio in experiments?
Based on a comprehensive review of the available scientific literature, there is currently no direct evidence or published research to suggest that this compound is used to improve the signal-to-noise ratio in experimental assays. The compound's primary described function is as an irreversible ligand for PBR/TSPO, making it a tool for studying the function and distribution of this protein.
Troubleshooting Guide
Given the lack of information on the use of this compound for signal-to-noise ratio enhancement, this troubleshooting guide focuses on potential issues related to its known properties as an irreversible PBR/TSPO ligand.
| Problem | Potential Cause | Suggested Solution |
| No observable effect on the primary experimental signal | The experimental system may not have a significant role for PBR/TSPO in the measured pathway. | Confirm the expression and functional relevance of PBR/TSPO in your specific cell type or tissue model. Consider using a positive control known to be affected by PBR/TSPO modulation. |
| High background or off-target effects | The irreversible nature of this compound could lead to non-specific binding or disruption of mitochondrial function at high concentrations. | Perform a dose-response curve to determine the optimal concentration with maximal specific binding and minimal toxicity. Include control experiments with a structurally related but inactive compound. |
| Cell death or toxicity observed | PBR/TSPO is involved in apoptosis. Irreversible binding by this compound might trigger this pathway. Some PBR ligands have been shown to be cytotoxic at high concentrations. | Reduce the concentration of this compound and/or the incubation time. Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your main experiment. |
| Variability between experiments | The expression of PBR/TSPO can vary with cell passage number, confluency, and physiological state. | Standardize cell culture conditions meticulously. Consider quantifying PBR/TSPO expression levels (e.g., by Western blot or qPCR) for each experimental batch. |
Experimental Protocols
While no protocols exist for using this compound to improve signal-to-noise ratio, the following is a generalized protocol for using this compound as an irreversible PBR/TSPO ligand, based on its characterization in research.
Protocol: Irreversible Labeling of PBR/TSPO with this compound in Cell Culture
-
Cell Preparation: Culture cells to the desired confluency in appropriate multi-well plates.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Working Solution Preparation: Dilute the this compound stock solution in your experimental buffer or cell culture medium to the desired final concentrations. It is crucial to perform a concentration-response study to determine the optimal concentration for your specific cell type and assay.
-
Incubation: Replace the cell culture medium with the medium containing this compound. For control wells, use a vehicle-only medium. Incubate for a predetermined period. The irreversible nature of the binding means that shorter incubation times may be sufficient compared to reversible ligands.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells multiple times with a fresh buffer or medium to remove any unbound compound. This step is critical for irreversible ligands to ensure that any observed effects are due to covalently bound this compound.
-
Downstream Analysis: Proceed with your specific downstream assay (e.g., measurement of steroid production, apoptosis assay, or cell signaling pathway analysis).
Signaling Pathways and Logical Relationships
The primary signaling context for this compound is its interaction with PBR/TSPO at the mitochondrial membrane. This interaction can influence several downstream cellular processes.
Caption: Interaction of this compound with PBR/TSPO and its influence on downstream cellular pathways.
Disclaimer: The information provided in this technical support center is for research purposes only. The potential application of this compound for improving signal-to-noise ratio is not supported by available data. Researchers should exercise caution and perform thorough validation experiments when using this compound.
References
- 1. This compound: an irreversible ligand of "peripheral" benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral benzodiazepine receptors and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peripheral benzodiazepine receptor: a promising therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Ahn 086 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ahn 086. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam). It functions as an irreversible ligand for the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, a critical step in the synthesis of steroid hormones.
Q2: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
This compound, similar to its parent compound Ro 5-4864, is expected to have low aqueous solubility. For stock solutions, organic solvents are recommended. Based on the data for Ro 5-4864, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol can be used.[1] It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can have off-target effects.
Q3: What is the expected aqueous solubility of this compound?
Troubleshooting Guide
Issue: Precipitate formation when diluting my this compound stock solution into aqueous buffer.
This is a common issue for hydrophobic compounds like this compound. Here are several approaches to troubleshoot this problem:
1. Co-solvent Systems:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.
-
Solution: When diluting your this compound stock, try using a buffer that already contains a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[4] The final concentration of the co-solvent should be optimized to maintain the solubility of this compound without affecting the biological system.
2. pH Adjustment:
-
Rationale: The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution.
-
Solution: Although this compound does not have readily ionizable groups, the pH of the buffer can still influence its stability and interactions with other components. Experiment with a range of physiologically relevant pH values (e.g., 6.5-8.0) to see if it improves solubility.
3. Use of Excipients:
-
Rationale: Certain excipients can enhance the solubility of poorly soluble compounds through various mechanisms.
-
Solution:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween-80 can be used at low concentrations to help solubilize hydrophobic compounds.
-
Quantitative Solubility Data
The following table summarizes the solubility of Ro 5-4864, the parent compound of this compound, in various solvents. This data can be used as a starting point for preparing solutions of this compound.
| Solvent/System | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| Ethanol | 5 mg/mL | |
| Ethanol | 17 mg/mL | |
| Aqueous Buffer (pH 7.4) | >47.9 µg/mL | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | |
| Water | Partially Soluble | |
| Dichloromethane | Soluble | |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent
-
Prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
Create a series of buffers containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol).
-
Thaw the this compound stock solution.
-
In separate tubes, add a small volume of the stock solution to each of the co-solvent buffers to achieve the desired final concentration of this compound.
-
Vortex immediately after adding the stock solution.
-
Visually inspect for any precipitate.
-
If a precipitate forms, try a higher percentage of the co-solvent or a different co-solvent.
-
It is recommended to perform a vehicle control experiment using the same final concentration of the co-solvent to account for any effects of the solvent on your experimental system.
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: this compound mechanism of action via TSPO.
References
preventing degradation of Ahn 086 in solution
Welcome to the technical support center for Ahn 086. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive functional group?
This compound is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam). It functions as an irreversible ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. The key reactive functional group in this compound is the isothiocyanate (-N=C=S) group, which is responsible for its irreversible binding to the target protein through the formation of a stable thiourea bond with nucleophilic residues on the protein.
Q2: What is the primary cause of this compound degradation in solution?
The primary cause of this compound degradation in solution is the reactivity of its isothiocyanate group. This group is electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in the solution, such as primary and secondary amines or thiol groups from buffer components.[1][2][3] This reaction leads to the loss of the isothiocyanate functionality and, consequently, its ability to act as an irreversible ligand.
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C.[4] Long-term storage of this compound in solution is not recommended due to the inherent reactivity of the isothiocyanate group.
Q4: Which solvents are recommended for dissolving this compound?
This compound should be dissolved in an anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer immediately before use. This minimizes the exposure of the isothiocyanate group to water and other nucleophiles.
Q5: How does pH affect the stability of this compound in aqueous solutions?
The stability of the isothiocyanate group is pH-dependent. Generally, isothiocyanates are more stable in acidic conditions and their degradation rate increases with increasing pH.[5] Alkaline conditions promote the hydrolysis of the isothiocyanate group to form the corresponding amine. Therefore, it is advisable to use buffers with a pH below neutral if experimentally feasible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound | Degradation of the isothiocyanate group due to hydrolysis or reaction with buffer components. | - Prepare fresh solutions of this compound for each experiment.- Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions.- Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). Consider using phosphate or HEPES buffers.- If possible, perform experiments at a slightly acidic to neutral pH. |
| Precipitation of this compound upon dilution in aqueous buffer | Low aqueous solubility of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility, but low enough not to affect the biological system.- Prepare the final dilution immediately before use and ensure thorough mixing. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize the protocol for solution preparation, including the age of the stock solution and the time between dilution and use.- Protect solutions from light and store them on ice during the experiment if the protocol allows. |
Data Presentation
Table 1: Factors Affecting the Stability of the Isothiocyanate Group in this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Stability decreases as pH increases (more rapid degradation in basic conditions). | Use buffers with a neutral or slightly acidic pH where possible. |
| Temperature | Higher temperatures accelerate degradation. | Prepare and handle solutions at low temperatures (e.g., on ice). Store stock solutions at -20°C or -80°C. |
| Nucleophiles | Water, primary/secondary amines, and thiols react with and degrade the isothiocyanate group. | Use anhydrous aprotic solvents for stock solutions. Avoid buffers containing Tris, glycine, or DTT. |
| Time | Degradation is time-dependent. | Prepare solutions fresh for each experiment and use them immediately. |
| Light | While not the primary factor for isothiocyanates, benzodiazepine structures can be light-sensitive. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous experimental buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Immediately before use, dilute the stock solution to the final working concentration in the pre-chilled aqueous experimental buffer.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the final working solution without delay.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
Validation & Comparative
A Comparative Guide to TSPO Ligands: Ahn 086 vs. Ro5-4864
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key ligands for the 18 kDa Translocator Protein (TSPO): Ahn 086 and Ro5-4864. This analysis is supported by experimental data to inform research and development in areas targeting TSPO, a protein implicated in neuroinflammation, steroidogenesis, and various pathological conditions.
Introduction to TSPO and its Ligands
The Translocator Protein (TSPO) is a five-transmembrane domain protein located on the outer mitochondrial membrane.[1] It is involved in a range of cellular processes, including cholesterol transport, which is a rate-limiting step in the synthesis of neurosteroids.[2] TSPO expression is relatively low in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker and therapeutic target for neurological and psychiatric disorders.[1][2]
Ro5-4864 (4'-chlorodiazepam) is a benzodiazepine derivative that exhibits high affinity for TSPO and is often used as a reference agonist in research.[1] this compound is a derivative of Ro5-4864 containing an isothiocyanate group, which confers the property of irreversible binding to TSPO. This fundamental difference in binding modality—reversible versus irreversible—underpins the distinct experimental applications and potential therapeutic profiles of these two compounds.
Quantitative Data Summary
The binding affinities of this compound and Ro5-4864 for TSPO have been characterized in multiple studies. The following table summarizes key quantitative data for these ligands.
| Parameter | This compound | Ro5-4864 |
| Binding Type | Irreversible | Reversible |
| IC₅₀ | ~1.3 nM | 4.1 nM |
| Kᵢ (inhibition constant) | Not applicable (irreversible) | 6.1 ± 1.9 nM, 20.04 ± 2.36 nM |
| Kᴅ (dissociation constant) | Not applicable (irreversible) | 2.8 ± 0.7 nM, 6.0 ± 0.8 nM |
| Selectivity | High for TSPO over central benzodiazepine receptors | High for TSPO over central benzodiazepine receptors (IC₅₀ > 163,000 nM) |
| Functional Activity | Presumed Agonist (due to derivation from Ro5-4864) | Agonist / Partial Agonist |
Experimental Protocols
Radioligand Binding Assay for TSPO
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a target receptor. The following is a representative protocol for assessing the binding of ligands to TSPO in prepared tissue or cell membranes.
1. Membrane Preparation:
-
Homogenize tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
Add a known concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195 or [³H]Ro5-4864) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or Ro5-4864).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a non-radiolabeled ligand (e.g., 20 µM PK11195).
-
Incubate the plate for a set time at a specific temperature to reach equilibrium (e.g., 60-90 minutes at 4°C or 37°C).
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
For reversible ligands like Ro5-4864, calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
For an irreversible ligand like this compound, the IC₅₀ value is a measure of its potency in inhibiting radioligand binding under the specific assay conditions, but it does not represent a true equilibrium dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of TSPO Activation
Activation of TSPO by an agonist like Ro5-4864 is known to initiate several downstream signaling events. This compound, being an irreversible agonist, is expected to produce a more sustained activation of these pathways.
Caption: Downstream signaling pathways activated by TSPO ligands.
Discussion
The primary distinction between this compound and Ro5-4864 lies in their mode of binding to TSPO. Ro5-4864 binds reversibly, making it a suitable tool for standard receptor occupancy studies and for investigating transient pharmacological effects. In contrast, this compound, with its isothiocyanate group, forms a covalent bond with TSPO, leading to irreversible inhibition of radioligand binding. This makes this compound a powerful tool for studies requiring long-lasting receptor inactivation, such as in receptor labeling and localization experiments, or for investigating the physiological consequences of sustained TSPO activation.
Functionally, Ro5-4864 has been shown to act as a TSPO agonist, promoting the synthesis of neurosteroids and exhibiting anti-inflammatory effects through pathways such as the inhibition of the NLRP3 inflammasome. It has also been implicated in the modulation of the SIRT1/PGC-1α and BDNF/p-ERK signaling pathways. Given that this compound is a derivative of Ro5-4864, it is presumed to also act as an agonist. However, its irreversible binding is expected to result in a more prolonged and potentially more potent downstream effect compared to the transient activation by Ro5-4864.
References
A Comparative Guide to TSPO Labeling: Ahn 086 vs. PK 11195
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is critical for the accurate labeling and study of the 18 kDa translocator protein (TSPO). This guide provides a detailed comparison of two commonly referenced TSPO ligands: the irreversible Ahn 086 and the reversible PK 11195. We present a summary of their binding characteristics, detailed experimental protocols for their use, and visualizations of their interaction with TSPO and its associated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative binding parameters for this compound and PK 11195. It is important to note that these values have been determined in different experimental systems and should be considered in that context.
| Parameter | This compound | PK 11195 | Species/Tissue | Radioligand |
| Binding Affinity | IC50: ~1.3 nM[1] | Ki: 2.9 nM (human)[2] | Rat Kidney[1] | [3H]Ro 5-4864[1] |
| Ki: 9.3 nM (racemate)[2] | Not Specified | Not Specified | ||
| Binding Type | Irreversible, Covalent | Reversible, Non-covalent |
Performance Comparison
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) and is distinguished by its isothiocyanate group, which enables it to bind irreversibly to TSPO. This covalent modification offers the advantage of a stable and long-lasting signal, which can be beneficial for certain experimental designs, such as autoradiography or in vitro assays where washout steps are required. The high affinity of this compound, with an IC50 in the low nanomolar range, makes it a potent tool for labeling TSPO. However, the irreversible nature of its binding may not be suitable for all applications, particularly in vivo studies where dynamic processes are being investigated.
PK 11195 , an isoquinoline carboxamide, is one of the most widely used and well-characterized reversible ligands for TSPO. Its high affinity and selectivity have made it a standard for TSPO research, especially in the field of neuroimaging using Positron Emission Tomography (PET) with the radiolabeled form, [11C]-(R)-PK 11195. Being a reversible binder, PK 11195 allows for the study of the dynamic expression and occupancy of TSPO in living systems. However, its signal can be influenced by factors such as blood-brain barrier permeability and non-specific binding, which can complicate quantification.
Experimental Protocols
General Protocol for Competitive Radioligand Binding Assay (PK 11195)
This protocol describes a typical competitive binding assay to determine the affinity of a test compound against [3H]PK 11195 for TSPO.
Materials:
-
Membrane preparation from tissue or cells expressing TSPO
-
[3H]PK 11195 (Radioligand)
-
Unlabeled PK 11195 (for non-specific binding determination)
-
Test compounds (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and PK 11195.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]PK 11195, and either the vehicle (for total binding), a saturating concentration of unlabeled PK 11195 (for non-specific binding), or varying concentrations of the test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value of the test compound can be determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol for Determining Irreversible Binding (this compound)
This protocol is designed to demonstrate the irreversible nature of this compound binding to TSPO.
Materials:
-
Membrane preparation from tissue or cells expressing TSPO
-
This compound
-
Radiolabeled TSPO ligand (e.g., [3H]Ro 5-4864 or [3H]PK 11195)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Centrifuge
Procedure:
-
Pre-incubate the membrane preparation with this compound at a specific concentration and for a defined period.
-
As a control, pre-incubate a separate batch of membranes with vehicle.
-
After the pre-incubation, wash the membranes extensively by repeated centrifugation and resuspension in fresh assay buffer to remove any unbound this compound.
-
Perform a radioligand binding assay on both the this compound-treated and control membranes using a reversible radioligand (e.g., [3H]Ro 5-4864).
-
A significant reduction in the specific binding of the radioligand in the this compound-treated membranes compared to the control membranes, even after extensive washing, indicates irreversible binding. The time-dependent inhibition of binding can also be assessed by varying the pre-incubation time with this compound.
Visualizations
Ligand-TSPO Interaction
Caption: Reversible (PK 11195) vs. Irreversible (this compound) binding to TSPO.
TSPO-Mediated Apoptosis Signaling Pathway
Caption: TSPO's role in the intrinsic apoptosis pathway.
References
Validating the Specificity of Ahn 086 Binding to TSPO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ahn 086, an irreversible ligand for the 18 kDa Translocator Protein (TSPO), with other well-established TSPO ligands. The information presented herein is supported by experimental data to validate the binding specificity of this compound, offering a valuable resource for researchers in neuroinflammation, steroidogenesis, and related fields.
Executive Summary
This compound is a potent and selective irreversible ligand for TSPO, formerly known as the peripheral benzodiazepine receptor. Its unique irreversible binding mechanism distinguishes it from reversible ligands such as Ro5-4864 and PK 11195. This guide details the comparative binding affinities, selectivity, and the experimental protocols used to validate these properties.
Comparative Binding Affinity
The binding affinity of a ligand to its target is a critical parameter for assessing its potency. The following table summarizes the reported binding affinities of this compound and two commonly used reversible TSPO ligands, Ro5-4864 and PK 11195. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Ligand | Binding Affinity (IC50/Ki) | Binding Nature | Reference |
| This compound | IC50 ≈ 1.3 nM | Irreversible | [1] |
| Ro5-4864 | IC50 = 4.1 nM / Ki = 20.04 ± 2.36 nM | Reversible | [2] |
| PK 11195 | Ki = 3.60 ± 0.41 nM | Reversible | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the radioligand from its target. Ki (inhibition constant) is an indicator of the binding affinity of a ligand for a receptor. A lower value for both indicates a higher binding affinity. The irreversible nature of this compound's binding means it forms a stable, covalent bond with TSPO.
Specificity of this compound Binding
The specificity of a ligand for its intended target is crucial to minimize off-target effects. Experimental evidence demonstrates that this compound is highly selective for TSPO.
-
Selectivity against Central Benzodiazepine Receptors: Studies have shown that this compound, at concentrations up to 1 µM, does not inhibit the binding of [3H]flunitrazepam to central-type benzodiazepine receptors, indicating a high degree of specificity for TSPO[1].
Further research is required to establish a broader selectivity profile of this compound against other mitochondrial proteins to fully characterize its off-target binding potential.
Experimental Protocols
The validation of this compound's binding specificity relies on established experimental methodologies. Below are detailed protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
- Tissues or cells expressing TSPO (e.g., kidney, platelets, or specific cell lines) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[3].
- The homogenate is centrifuged to pellet the membranes containing the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- A fixed concentration of a suitable radioligand for TSPO (e.g., [3H]PK 11195 or [3H]Ro5-4864) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled competitor ligand (this compound, Ro5-4864, or PK 11195) are added to the reaction mixture.
- The reaction is incubated at a specific temperature (e.g., 0-4°C or room temperature) for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand.
- The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Irreversible Binding Assay
To demonstrate the irreversible nature of this compound binding, a modified radioligand binding assay is performed.
1. Pre-incubation with Irreversible Ligand:
- The membrane preparation is pre-incubated with this compound for a specific duration.
- The membranes are then extensively washed to remove any unbound this compound. This is a critical step to ensure that any subsequent reduction in radioligand binding is due to the irreversible binding of this compound and not due to residual unbound compound.
2. Radioligand Binding:
- The washed membranes are then incubated with a radioligand (e.g., [3H]Ro5-4864) as described in the competitive binding assay.
3. Quantification and Analysis:
- The amount of radioligand binding is quantified. A significant reduction in radioligand binding in the membranes pre-treated with this compound, even after extensive washing, indicates irreversible binding.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between the molecules involved, the following diagrams are provided.
Conclusion
This compound is a high-affinity, selective, and irreversible ligand for TSPO. Its irreversible binding mechanism offers a distinct advantage for certain research applications where a prolonged and stable interaction with the target is desired. This guide provides a comparative overview of this compound's binding characteristics relative to the widely used reversible ligands Ro5-4864 and PK 11195. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers designing and interpreting studies involving these important pharmacological tools. Further investigation into the broader selectivity profile of this compound will enhance its utility in the field.
References
Unraveling the Selectivity of Ahn 086: A Comparative Guide to its Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a comparative analysis of Ahn 086, an irreversible ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). We delve into its cross-reactivity and off-target effects, drawing comparisons with its parent compound, Ro 5-4864, and other notable TSPO ligands.
This compound is an isothiocyanate derivative of Ro 5-4864, designed to act as an irreversible acylating ligand for TSPO.[1][2] Its primary on-target effect is the covalent modification of this 18 kDa mitochondrial protein. However, the broader selectivity profile and potential for off-target interactions are critical considerations for its application in research and drug development.
Comparative Binding Affinity of TSPO Ligands
To contextualize the interaction of this compound with its target, it is essential to compare the binding affinities of its reversible parent compound, Ro 5-4864, and other well-characterized TSPO ligands. The inhibition constant (Ki) is a measure of a ligand's binding affinity, with lower values indicating a stronger interaction.
| Compound | Target | Ki (nM) | Species | Comments |
| Ro 5-4864 | TSPO/PBR | 0.6 - 20.04 | Rat | High affinity for the peripheral-type benzodiazepine binding site.[3][4] |
| PK 11195 | TSPO/PBR | 3.60 ± 0.41 | Rat | A well-characterized high-affinity antagonist.[4] |
| DPA-713 | TSPO | 4.7 ± 0.2 | Not Specified | A selective second-generation TSPO ligand. |
| This compound | TSPO/PBR | Irreversible | Rat | Forms a covalent bond with the receptor. |
Caption: Table 1. Comparative binding affinities of selected ligands for the translocator protein (TSPO).
Off-Target Effects and Cytotoxicity
A crucial aspect of characterizing any chemical probe is the assessment of its off-target effects. For Ro 5-4864, the parent compound of this compound, studies have indicated that its cytotoxic effects may, in some cases, be independent of TSPO expression, suggesting the presence of off-target interactions. These effects can include modulation of other cellular components and pathways.
Further research is required to delineate the specific off-target profile of this compound. Given its reactive isothiocyanate group, the potential for non-specific covalent modification of other proteins should be carefully considered in experimental design.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for TSPO (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the TSPO receptor.
Materials:
-
Membrane preparations from tissues or cells expressing TSPO
-
Radioligand (e.g., [3H]PK 11195 or [3H]Ro 5-4864)
-
Test compound (e.g., Ro 5-4864, PK 11195, DPA-713)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Adherent cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Culture medium
Procedure:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Ro 5-4864) for the desired exposure time.
-
Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Molecular Interactions and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate the TSPO signaling pathway and the workflow of a competitive binding assay.
Caption: TSPO Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Initial Evaluation of 11C-DPA-713, a Novel TSPO PET Ligand, in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Specific high-affinity binding sites for [3H]Ro 5-4864 in rat brain and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
A Comparative Guide to the Binding Kinetics of Ahn 086 and Other TSPO Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the irreversible translocator protein (TSPO) ligand, Ahn 086, with other well-characterized reversible TSPO ligands: PK 11195, Ro5-4864, and PBR28. The information is intended to assist researchers in selecting the appropriate ligand for their experimental needs, whether for in vitro assays, in vivo imaging, or therapeutic development.
Executive Summary
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. Its upregulation in activated microglia makes it a key biomarker for neuroinflammation. This guide focuses on the distinct binding characteristics of four prominent TSPO ligands.
This compound is a derivative of Ro5-4864 containing an isothiocyanate moiety that binds irreversibly to TSPO with high affinity. This irreversible covalent binding offers a unique tool for specific and lasting inhibition of TSPO function. In contrast, PK 11195 , Ro5-4864 , and PBR28 exhibit reversible binding with varying affinities and kinetic profiles. PBR28's binding is notably influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene, resulting in high-affinity and low-affinity binders in the human population.
Comparative Binding Kinetics
The following table summarizes the key binding kinetic parameters for this compound and other selected TSPO ligands. It is important to note that for the irreversible ligand this compound, the efficiency of binding is best described by the inactivation rate constant (k_inact/K_I), while for reversible ligands, the equilibrium dissociation constant (K_i), association rate constant (k_on), and dissociation rate constant (k_off) are the critical parameters.
| Ligand | Binding Type | Affinity (K_i or IC_50) | Kinetic Parameters | Species/Tissue |
| This compound | Irreversible | ~1.3 nM (IC_50)[1] | k_inact/K_I: Not Reported | Rat Kidney |
| PK 11195 | Reversible | 3.60 ± 0.41 nM (K_i) | Residence Time: ~33 min | Not Specified |
| Ro5-4864 | Reversible | 20.04 ± 2.36 nM (K_i) | Residence Time: ~32 min | Not Specified |
| PBR28 | Reversible | High-Affinity Binders (HAB): ~2.9 - 4.0 nM (K_i)[1][2][3] | Not Reported | Human Brain |
| Low-Affinity Binders (LAB): ~188 - 237 nM (K_i)[1] | Human Brain |
Experimental Protocols
A standardized radioligand binding assay protocol is essential for the accurate determination and comparison of binding kinetics. Below is a detailed methodology adaptable for assessing the binding of various ligands to TSPO.
Radioligand Binding Assay for TSPO
1. Membrane Preparation:
-
Tissues (e.g., rat kidney, brain) or cells expressing TSPO are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes containing TSPO.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radiolabeled ligand (e.g., [³H]PK 11195 or [³H]Ro5-4864), and varying concentrations of the unlabeled competitor ligand (e.g., this compound, PK 11195, Ro5-4864, or PBR28).
-
Incubate the plate at a specific temperature (e.g., 0-4°C or room temperature) for a predetermined time to reach equilibrium.
-
For Irreversible Ligands (like this compound): A time-dependent inhibition assay is necessary. Membranes are pre-incubated with the irreversible ligand for various time points before the addition of the radioligand.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled TSPO ligand (e.g., unlabeled PK 11195).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
For Reversible Ligands:
-
IC_50 values are determined by fitting the competition binding data to a sigmoidal dose-response curve.
-
K_i values are calculated from the IC_50 values using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
k_on and k_off values are determined from association and dissociation kinetic experiments, respectively.
-
-
For Irreversible Ligands:
-
The rate of receptor inactivation (k_obs) is determined at different concentrations of the irreversible inhibitor.
-
The k_inact/K_I is determined by plotting k_obs against the inhibitor concentration.
-
TSPO Signaling Pathway in Steroidogenesis
TSPO plays a crucial role in the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane. The following diagram illustrates this pathway.
Caption: TSPO's role in steroidogenesis.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a typical radioligand binding assay is depicted in the diagram below.
Caption: Radioligand binding assay workflow.
References
- 1. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Grip: Unveiling the Advantages of Ahn 086's Irreversible Binding to Peripheral Benzodiazepine Receptors
For researchers, scientists, and drug development professionals, the quest for therapeutic agents with enhanced potency and prolonged efficacy is a perpetual endeavor. In the landscape of peripheral benzodiazepine receptor (PBR) ligands, Ahn 086 emerges as a molecule of significant interest due to its unique mechanism of irreversible binding. This guide provides a comprehensive comparison of this compound with its reversible counterparts, supported by experimental data, to illuminate the distinct advantages conferred by its covalent mode of action.
This compound, an isothiocyanato derivative of the well-known PBR agonist Ro 5-4864, distinguishes itself by forming a stable, covalent bond with its target receptor. This irreversible interaction translates into a cascade of pharmacological benefits, including sustained receptor occupancy, amplified signaling, and a durable therapeutic effect that outlasts the systemic circulation of the drug. This guide will delve into the quantitative and qualitative differences between this compound and other PBR ligands, providing a clear rationale for its potential superiority in specific therapeutic contexts.
Quantitative Comparison of PBR Ligands
The binding affinity of a ligand to its receptor is a critical determinant of its potency. The following table summarizes the binding affinities of this compound and two well-characterized reversible PBR ligands, the agonist Ro 5-4864 and the antagonist PK 11195.
| Compound | Binding Parameter | Affinity (nM) | Binding Nature |
| This compound | IC50 | ~1.3 | Irreversible (Covalent) |
| Ro 5-4864 | Kd | 0.6 - 1.1 | Reversible (Agonist) |
| PK 11195 | Ki | ~8.9 | Reversible (Antagonist) |
Note: The presented values are compiled from various studies and may have been determined under slightly different experimental conditions. IC50 (half-maximal inhibitory concentration) for this compound reflects the concentration required to inhibit 50% of the binding of a radiolabeled ligand, and due to its irreversible nature, is a measure of its reactivity and affinity. Kd (dissociation constant) and Ki (inhibition constant) for the reversible ligands represent their equilibrium binding affinities.
The Advantages of Irreversibility: A Deeper Dive
The irreversible binding of this compound offers several key advantages over reversible ligands:
-
Prolonged Duration of Action: By forming a covalent bond, this compound permanently inactivates the receptor for the lifetime of that receptor protein. This leads to a sustained biological effect, even after the drug has been cleared from the bloodstream. This characteristic could potentially reduce dosing frequency and improve patient compliance.
-
Increased Potency: The irreversible nature of the binding can lead to a higher apparent potency. Once bound, the drug's effect is no longer subject to the equilibrium dynamics of association and dissociation that govern reversible inhibitors.
-
Resistance to Competition: The covalent bond is not susceptible to displacement by endogenous ligands or other competing molecules. This ensures a more consistent and robust therapeutic effect, even in physiological environments with fluctuating concentrations of natural ligands.
-
Utility as a Research Tool: The ability of this compound to permanently label PBRs makes it an invaluable tool for researchers studying the distribution, density, and turnover of these receptors in various tissues and disease models.
Signaling Pathways and Experimental Workflow
To understand the implications of this compound's irreversible binding, it is crucial to visualize the signaling pathways of PBRs and the experimental workflows used to characterize such interactions.
Figure 1. PBR signaling and ligand interaction.
The above diagram illustrates how different ligands interact with the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO). This compound forms an irreversible covalent bond, while Ro 5-4864 and PK 11195 bind reversibly to activate or inhibit the receptor's downstream signaling pathways, respectively. These pathways are involved in crucial cellular processes such as steroidogenesis, apoptosis, cell proliferation, and inflammation.
Experimental Protocols
The characterization of this compound and its comparison with reversible ligands involve specific experimental methodologies.
Radioligand Binding Assay for Reversible Ligands (e.g., [3H]Ro 5-4864)
This protocol is used to determine the binding affinity of reversible ligands.
-
Tissue Preparation: Homogenize tissues (e.g., kidney, brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled PBR ligand (e.g., [3H]Ro 5-4864) and varying concentrations of the unlabeled competitor ligand (e.g., Ro 5-4864 or PK 11195).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the competitor ligand and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Reversible radioligand binding assay workflow.
Irreversible Binding and Washout Assay for this compound
This protocol is designed to confirm the covalent nature of this compound's binding.
-
Pre-incubation: Incubate the membrane preparation with this compound for a specified period to allow for covalent bond formation.
-
Washout: Extensively wash the membranes by repeated centrifugation and resuspension in fresh buffer to remove any unbound or reversibly bound this compound.
-
Radioligand Binding: After the washout steps, perform a radioligand binding assay using a reversible radiolabeled PBR ligand (e.g., [3H]Ro 5-4864).
-
Quantification and Analysis: Measure the amount of [3H]Ro 5-4864 that can still bind to the PBRs. A significant and concentration-dependent reduction in the binding of the radioligand, which is not restored by washing, confirms the irreversible binding of this compound.
Figure 3. Irreversible binding and washout assay workflow.
Conclusion
The irreversible binding of this compound to peripheral benzodiazepine receptors presents a compelling paradigm for the development of therapeutics with enhanced and prolonged effects. Its covalent mechanism of action offers distinct advantages in terms of potency, duration of action, and resistance to competition when compared to reversible ligands like Ro 5-4864 and PK 11195. The experimental data and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to appreciate the unique properties of this compound and to explore its potential in a variety of research and clinical applications. The enduring grip of this compound on its target may well unlock new therapeutic possibilities for a range of pathologies where sustained PBR modulation is desirable.
A Comparative Guide to Ahn 086 and Second-Generation TSPO Ligands for Researchers
For researchers and professionals in drug development, the selection of appropriate molecular probes is critical for advancing our understanding of the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation. This guide provides a detailed comparison of Ahn 086, a notable first-generation derivative, and various second-generation TSPO ligands, offering insights into their binding characteristics and experimental considerations.
Executive Summary
This guide contrasts this compound, an irreversible isothiocyanate derivative of the first-generation ligand Ro 5-4864, with the reversibly binding second-generation TSPO ligands. The primary distinction lies in their binding modes and sensitivity to a common genetic polymorphism. This compound demonstrates high-affinity, irreversible binding. In contrast, second-generation ligands, while also exhibiting high affinity, are notably sensitive to the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene, leading to variable binding affinities across the patient population.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative second-generation TSPO ligands.
Table 1: Binding Affinity of this compound and Second-Generation TSPO Ligands
| Ligand | Type | Binding Affinity (IC50/Ki) | Species/Tissue | Binding Mode | Reference |
| This compound | First-Generation Derivative | ~1.3 nM (IC50) | Rat Kidney | Irreversible | [1][2] |
| PBR28 | Second-Generation | 0.68 nM (Ki) | Rat | Reversible | [3][4] |
| 2.5 nM (Ki) | Human | Reversible | [3] | ||
| DPA-714 | Second-Generation | 7.0 nM (Ki) | Rat | Reversible | |
| DAA1106 | Second-Generation | 0.043 nM (Ki) | Rat | Reversible | |
| 0.188 nM (Ki) | Monkey | Reversible |
Table 2: Key Characteristics of this compound vs. Second-Generation Ligands
| Feature | This compound | Second-Generation Ligands (e.g., PBR28, DPA-714) |
| Binding Mode | Irreversible covalent binding | Reversible non-covalent binding |
| rs6971 SNP Sensitivity | Not reported, likely insensitive as a Ro 5-4864 derivative | High sensitivity, leading to high, mixed, and low affinity binders |
| Chemical Class | Benzodiazepine derivative (isothiocyanate) | Varied (e.g., phenoxyarylacetamides, pyrazolopyrimidines) |
| Primary Advantage | Useful for labeling studies due to irreversible binding | High signal-to-noise ratio in PET imaging for high-affinity binders |
| Primary Disadvantage | Irreversibility may not be suitable for all experimental designs | Variable binding affinity in human populations requires genotyping |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-TSPO interactions. Below are representative protocols for competitive binding assays.
Protocol 1: Competitive Binding Assay for this compound
This protocol is based on the methodology used for first-generation TSPO ligands.
-
Tissue Preparation: Homogenize rat kidney tissue in 50 mM potassium phosphate buffer (pH 7.0). Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant containing the membrane fraction is used for the assay.
-
Incubation: In a final volume of 1 mL, incubate the membrane preparation with the radiolabeled first-generation ligand [3H]Ro 5-4864 and varying concentrations of this compound.
-
Reaction Conditions: The incubation is carried out at 0°C. Due to the irreversible nature of this compound, the time-dependent inhibition of [3H]Ro 5-4864 binding can be monitored.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Competitive Binding Assay for Second-Generation TSPO Ligands
This protocol is a general procedure for assessing the binding of second-generation ligands.
-
Membrane Preparation: Utilize membrane preparations from cells overexpressing human TSPO (wild-type or rs6971 variant) or from homogenized brain tissue.
-
Incubation: Incubate the membrane preparation with a radiolabeled second-generation ligand (e.g., [3H]PBR28) and a range of concentrations of the unlabeled test compound. The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4).
-
Reaction Conditions: Incubate for 60-90 minutes at 4°C to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Determine the amount of bound radioligand by liquid scintillation counting.
-
Data Analysis: Determine the Ki value from the IC50 value using the Cheng-Prusoff equation. This requires a separate saturation binding experiment to determine the Kd of the radioligand.
Mandatory Visualization
The following diagrams illustrate key concepts related to TSPO ligand binding and experimental workflow.
Caption: Comparative properties of this compound and second-generation TSPO ligands.
Caption: General workflow for a competitive TSPO ligand binding assay.
Caption: Influence of the rs6971 SNP on second-generation ligand binding affinity.
References
- 1. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Validation of Ahn 086 in TSPO Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A thorough review of published scientific literature reveals a notable absence of studies specifically validating the irreversible translocator protein (TSPO) ligand, Ahn 086, in TSPO knockout (KO) animal models. While TSPO KO models have been instrumental in clarifying the role of TSPO and validating the specificity of other ligands, similar validation for this compound has not been documented. This guide, therefore, provides a comparative framework for the hypothetical validation of this compound, drawing upon established methodologies from studies of other TSPO ligands in these models. We present a series of proposed experiments, expected outcomes, and data comparisons that would be essential for the rigorous validation of this compound as a specific TSPO-targeting agent.
Introduction to this compound and TSPO
The translocator protein (TSPO) is an 18 kDa protein primarily located in the outer mitochondrial membrane. It has been implicated in a variety of physiological processes, including steroidogenesis, neuroinflammation, and apoptosis.[1][2] Its role, particularly in steroid synthesis, has been a subject of intense debate, largely fueled by findings from TSPO knockout mice which, in some cases, show normal steroid production.[3][4]
This compound is an isothiocyanato derivative of Ro5-4864 (4'-chlorodiazepam) and is characterized as an irreversible, acylating ligand for TSPO (previously known as the peripheral benzodiazepine receptor). It has been used to label a protein of approximately 30 kDa that is associated with TSPO. The irreversible nature of this compound binding offers potential advantages in certain experimental contexts, but also necessitates rigorous validation of its specificity, for which TSPO knockout models are the definitive tool.
Comparative Ligands
For the purpose of this guide, we will compare the hypothetical validation of this compound with ligands that have been characterized in TSPO knockout models, such as:
-
PK11195: The prototypical reversible TSPO ligand, widely used in research and as a reference compound.
-
CLINDE and PBR111: Second-generation reversible TSPO ligands developed for improved imaging and binding characteristics.
Hypothetical Validation of this compound in TSPO Knockout Models: Experimental Protocols and Expected Data
The following sections outline a series of experiments that would be necessary to validate this compound in a TSPO knockout model.
In Vitro Binding Assays
Objective: To demonstrate the absence of specific binding of this compound in tissues from TSPO knockout animals.
Experimental Protocol:
-
Tissue Preparation: Prepare mitochondrial fractions from the brain, kidney, and spleen of both wild-type (WT) and TSPO knockout (KO) mice.
-
Radioligand Binding Assay:
-
Incubate mitochondrial preparations with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound).
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a saturating concentration of a known TSPO ligand (e.g., PK11195).
-
Specific binding is calculated as the difference between total and non-specific binding.
-
-
Data Analysis: Perform saturation binding analysis to determine the binding affinity (Kd) and receptor density (Bmax) in WT and KO tissues.
Expected Results:
| Tissue | Genotype | This compound Bmax (fmol/mg protein) | This compound Kd (nM) |
| Brain | Wild-Type | Expected: Detectable Bmax | Expected: High Affinity |
| Brain | TSPO KO | Expected: Undetectable Bmax | Not Applicable |
| Kidney | Wild-Type | Expected: High Bmax | Expected: High Affinity |
| Kidney | TSPO KO | Expected: Undetectable Bmax | Not Applicable |
Autoradiography
Objective: To visually confirm the lack of this compound binding sites in the brains of TSPO knockout mice.
Experimental Protocol:
-
Tissue Sectioning: Prepare frozen brain sections from WT and TSPO KO mice.
-
Incubation: Incubate sections with radiolabeled this compound. For displacement studies, adjacent sections can be co-incubated with an excess of a non-radiolabeled TSPO ligand.
-
Imaging: Expose the labeled sections to autoradiographic film or a phosphorimager.
Expected Results:
-
WT Brains: A clear autoradiographic signal should be present in regions known to express TSPO, such as the olfactory bulb, hippocampus, and cerebellum.
-
TSPO KO Brains: No specific autoradiographic signal should be detected.
In Vivo Imaging (PET/SPECT)
Objective: To assess the in vivo specificity of a radiolabeled analog of this compound for TSPO.
Experimental Protocol:
-
Radiolabeling: Synthesize a positron-emitting (e.g., with ¹¹C or ¹⁸F) or single-photon-emitting (e.g., with ¹²³I) version of this compound.
-
Animal Imaging: Administer the radiotracer to both WT and TSPO KO mice and perform dynamic PET or SPECT imaging.
-
Data Analysis: Quantify the radiotracer uptake in various brain regions and peripheral organs.
Expected Results:
| Brain Region | Genotype | Standardized Uptake Value (SUV) |
| Cortex | Wild-Type | Expected: Significant Uptake |
| Cortex | TSPO KO | Expected: Background Level Uptake |
| Cerebellum | Wild-Type | Expected: Significant Uptake |
| Cerebellum | TSPO KO | Expected: Background Level Uptake |
Signaling Pathways and Workflows
Logical Workflow for this compound Validation
Caption: A flowchart outlining the key steps for validating this compound.
Hypothetical TSPO-Mediated Signaling
Caption: A diagram of a hypothetical TSPO signaling pathway.
Discussion and Conclusion
The validation of any pharmacological tool is paramount to the reliability of the research in which it is employed. For a ligand like this compound, which binds irreversibly, confirming its specificity is of even greater importance. The use of TSPO knockout models provides the most definitive method for such validation.
Based on the extensive characterization of other TSPO ligands, it is highly probable that this compound would demonstrate specific binding to TSPO that is absent in knockout models. The experimental framework provided in this guide outlines the necessary steps to confirm this hypothesis. Should such studies be conducted, they would be a valuable contribution to the field, solidifying the utility of this compound as a specific tool for studying TSPO.
Until such data is available, researchers using this compound should interpret their results with the caveat that its specificity has not been validated in a knockout model. The comparison to well-validated ligands like PK11195 highlights the existing gap in the literature and underscores the need for further investigation. The protocols and expected outcomes detailed here offer a clear roadmap for the scientific community to address this gap.
References
- 1. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]
- 2. Translocator protein is a marker of activated microglia in rodent models but not human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ahn 086 and DPA-714 for Translocator Protein (TSPO) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent ligands for the 18 kDa Translocator Protein (TSPO): Ahn 086 and DPA-714. While both compounds target TSPO, a protein upregulated in neuroinflammation and various pathologies, they possess fundamentally different properties that dictate their respective applications in research and drug development. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their studies.
Introduction to TSPO Ligands
The Translocator Protein (TSPO) is an outer mitochondrial membrane protein that has emerged as a key biomarker for neuroinflammation, particularly for tracking the activation of microglia and astrocytes.[1][2] Ligands developed to bind to TSPO are critical tools for both in vitro characterization and in vivo imaging using techniques like Positron Emission Tomography (PET).
This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) and is characterized by its irreversible binding to TSPO.[3] It contains an isothiocyanate group that forms a covalent bond with the receptor, making it a powerful tool for receptor labeling and occupancy studies.[3][4]
DPA-714 is a second-generation TSPO ligand belonging to the pyrazolopyrimidine class. It exhibits high-affinity, reversible binding, and a favorable pharmacokinetic profile for in vivo applications. Its ability to be radiolabeled with Fluorine-18 ([18F]DPA-714) has made it one of the most widely used radiotracers for PET imaging of TSPO in both preclinical and clinical research.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and DPA-714 based on published experimental data.
Table 1: General Properties and Binding Characteristics
| Property | This compound | DPA-714 |
| Target | Translocator Protein (TSPO) | Translocator Protein (TSPO) |
| Ligand Class | Benzodiazepine (Ro 5-4864 derivative) | Pyrazolopyrimidine |
| Binding Nature | Irreversible (covalent acylating ligand) | Reversible |
| Primary Application | In vitro receptor labeling, occupancy studies | In vivo PET imaging of neuroinflammation |
| Selectivity | Specific for TSPO over central benzodiazepine receptors | High selectivity for TSPO |
Table 2: In Vitro Binding Affinity for TSPO
| Compound | Parameter | Value (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| This compound | IC₅₀ | ~1.3 | [³H]Ro 5-4864 | Kidney membranes | |
| DPA-714 | Kᵢ | 7.0 ± 0.4 | [³H]PK11195 | Rat kidney membranes |
Note: IC₅₀ and Kᵢ are related but distinct measures of binding affinity. Lower values indicate higher affinity.
Key Performance and Application Differences
The primary distinction between this compound and DPA-714 lies in their mode of binding—irreversible versus reversible—which defines their utility.
-
This compound: As an irreversible ligand, this compound is ideally suited for experiments where permanent labeling of the TSPO receptor is desired. This includes biochemical studies to characterize the receptor protein itself, such as SDS-PAGE and autoradiography, where the covalent bond prevents the ligand from dissociating during sample preparation. Its high affinity and specificity make it a valuable research tool for fundamental studies of TSPO structure and function.
-
DPA-714: The reversible binding and favorable in vivo characteristics of DPA-714 make it a superior choice for non-invasive imaging. When labeled as [¹⁸F]DPA-714, it can be administered to living subjects to quantify TSPO expression levels in the brain and other organs. Its rapid brain penetration, good retention in TSPO-rich areas, and lower non-specific binding compared to first-generation ligands like PK11195, provide a high signal-to-noise ratio for detecting neuroinflammation. However, like other second-generation ligands, its binding affinity is affected by a common genetic polymorphism (rs6971) in the TSPO gene, which must be accounted for in human studies.
Visualizing Pathways and Protocols
Signaling and Experimental Diagrams
To better illustrate the context and application of these ligands, the following diagrams were generated using Graphviz.
Caption: TSPO upregulation in activated microglia for PET imaging.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Preclinical workflow for in vivo PET imaging with [18F]DPA-714.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., DPA-714 or this compound) by measuring its ability to displace a known radioligand from TSPO.
Materials:
-
Tissue source rich in TSPO (e.g., rat kidney)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]PK11195
-
Test compounds: Unlabeled DPA-714 or this compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation: Homogenize rat kidney tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation, and finally resuspend in assay buffer.
-
Binding Assay: In test tubes, combine the prepared membranes, a fixed concentration of [³H]PK11195, and varying concentrations of the unlabeled test compound (DPA-714 or this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Small-Animal PET Imaging with [¹⁸F]DPA-714
This protocol outlines the procedure for imaging neuroinflammation in a rodent model using [¹⁸F]DPA-714.
Materials:
-
Animal model of neuroinflammation (e.g., rat with unilateral quinolinic acid lesion)
-
[¹⁸F]DPA-714 radiotracer, synthesized and quality controlled
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET scanner
-
Intravenous catheter
Methodology:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain anesthesia and body temperature throughout the scan. Insert a catheter into a tail vein for radiotracer injection.
-
Radiotracer Administration: Administer a bolus injection of [¹⁸F]DPA-714 (e.g., 15-20 MBq) via the tail vein catheter.
-
PET Data Acquisition: Start a dynamic PET scan immediately following the injection. Acquire data for a total duration of 60 to 90 minutes.
-
Image Reconstruction: After acquisition, reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation and scatter.
-
Image Analysis:
-
Co-register the PET images with an anatomical reference image (e.g., MRI or a standard template).
-
Define regions of interest (ROIs) on the images, such as the inflamed lesion area and a contralateral reference region.
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Quantify radiotracer uptake. This can be done using semi-quantitative methods like the Standardized Uptake Value (SUV) or by applying kinetic models to the TACs to estimate parameters such as the binding potential (BP) or volume of distribution (Vₜ), which reflect TSPO density.
-
Conclusion
This compound and DPA-714 are both high-affinity ligands for TSPO but serve distinct and complementary roles in scientific research. This compound, with its irreversible binding, is an invaluable tool for in vitro biochemical studies aimed at characterizing the TSPO receptor itself. In contrast, DPA-714 is a state-of-the-art reversible ligand that, when radiolabeled, enables sensitive and quantitative in vivo imaging of TSPO expression with PET. This makes it a powerful biomarker for studying the dynamics of neuroinflammation in disease models and human patients. The choice between these two compounds should be guided by the specific experimental question: this compound for permanent receptor labeling and DPA-714 for dynamic in vivo imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparative evaluation of the translocator protein radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a rat model of acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an irreversible ligand of "peripheral" benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Assessing the Covalent Binding of Ahn 086 to TSPO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant drug target for a range of pathological conditions, including neuroinflammatory diseases, cancer, and anxiety disorders. Ligands targeting TSPO are broadly classified based on their binding characteristics—reversible and irreversible. This guide provides a comparative assessment of Ahn 086, a known irreversible inhibitor of TSPO, against other common TSPO ligands, supported by experimental data and detailed methodologies.
Covalent vs. Non-Covalent Binding at TSPO
The interaction of a ligand with its target protein can be either transient (reversible) or permanent (covalent/irreversible). Reversible inhibitors associate and dissociate from their target, and their potency is typically defined by the equilibrium dissociation constant (Ki) or the concentration required for 50% inhibition (IC50) under equilibrium conditions. In contrast, irreversible inhibitors form a stable, covalent bond with the target protein. This type of interaction is often time-dependent and leads to a sustained, and in some cases, permanent inactivation of the protein.
This compound is a derivative of the benzodiazepine Ro 5-4864 and is characterized by the presence of an isothiocyanate group. This reactive moiety enables this compound to form a covalent bond with nucleophilic residues, such as a histidine residue suggested to be at or near the binding site of TSPO, leading to its irreversible inhibition[1]. This covalent binding mechanism offers potential therapeutic advantages, including prolonged duration of action and the ability to achieve sustained target engagement at lower doses.
Comparative Analysis of TSPO Ligands
To provide a clear comparison, the following table summarizes the binding affinities of this compound and other widely studied reversible TSPO ligands. It is important to note that the data presented are compiled from various studies and experimental conditions may differ.
| Ligand | Binding Type | Binding Affinity (IC50/Ki) | Species/Tissue | Reference |
| This compound | Covalent (Irreversible) | ~1.3 nM (IC50) | Rat Kidney | [1] |
| PK 11195 | Reversible | 3.60 ± 0.41 nM (Ki) | Not Specified | [2] |
| Ro 5-4864 | Reversible | Varies by species | Rat, Human | [3][4] |
| XBD-173 (Emapunil) | Reversible | 0.297 nM (Ki) | Not Specified | |
| irDE-MPIGA | Covalent (Irreversible) | Time-dependent saturation | Glioblastoma cells |
Experimental Protocols
Accurate assessment of ligand binding is crucial for drug development. Below are detailed methodologies for key experiments to characterize the binding of ligands to TSPO.
Radioligand Binding Assay for Reversible Inhibitors
This protocol is used to determine the binding affinity (Ki) of a reversible test compound by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.
Materials:
-
Membrane preparations from a tissue source rich in TSPO (e.g., rat kidney, specific cell lines).
-
Radioligand (e.g., [3H]PK 11195 or [3H]Ro 5-4864).
-
Test compound (e.g., PK 11195, Ro 5-4864).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known TSPO ligand (e.g., unlabeled PK 11195).
-
To determine total binding, another set of wells should contain the membrane preparation and the radioligand only.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assay for Assessing Irreversible (Covalent) Binding
To confirm the covalent nature of a ligand's binding, a time-dependent inhibition assay and a washout experiment are typically performed.
a) Time-Dependent Inhibition Assay:
This assay demonstrates that the inhibition of the target protein by the test compound increases with the duration of pre-incubation.
Procedure:
-
Pre-incubate the membrane preparation with the irreversible inhibitor (e.g., this compound) at a fixed concentration for various time intervals (e.g., 0, 15, 30, 60 minutes).
-
Following each pre-incubation period, initiate the binding reaction by adding the radioligand (e.g., [3H]Ro 5-4864).
-
Incubate for a fixed, short period to allow the radioligand to bind to the available (uninhibited) receptors.
-
Terminate the reaction and measure the bound radioactivity as described in the reversible binding assay protocol.
-
A time-dependent decrease in the specific binding of the radioligand indicates irreversible inhibition.
b) Washout Experiment:
This experiment is designed to show that the inhibitory effect of a covalent binder is not reversed by washing, unlike that of a reversible inhibitor.
Procedure:
-
Incubate the membrane preparation with the covalent inhibitor (e.g., this compound) at a concentration several-fold higher than its IC50 for a sufficient time to allow for binding.
-
As a control, incubate another set of membranes with a reversible inhibitor (e.g., PK 11195).
-
Centrifuge the membrane preparations to pellet the membranes and discard the supernatant containing the unbound inhibitor.
-
Resuspend the pellets in fresh, inhibitor-free buffer. Repeat this washing step multiple times (e.g., 3-5 times) to ensure complete removal of the unbound inhibitor.
-
After the final wash, resuspend the membranes in the assay buffer and perform a radioligand binding assay as described above to measure the remaining available TSPO binding sites.
-
The inhibitory effect of a covalent ligand will be maintained after the washout procedure, whereas the inhibition by a reversible ligand will be significantly reduced or eliminated.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the bound ligand.
Procedure:
-
Incubate the purified TSPO protein with the covalent ligand (e.g., this compound) under appropriate conditions.
-
Remove the excess, unbound ligand by methods such as dialysis or size-exclusion chromatography.
-
Analyze the protein-ligand complex using electrospray ionization mass spectrometry (ESI-MS).
-
The mass spectrum of the treated protein will show a peak corresponding to the mass of the unmodified protein and an additional peak with a mass increase equal to the molecular weight of the covalently bound ligand.
-
To identify the specific amino acid residue that has been modified, the protein-ligand complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of TSPO, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the irreversible binding of this compound to TSPO.
Caption: Simplified signaling pathways associated with TSPO modulation.
Conclusion
This compound is a potent, irreversible inhibitor of TSPO that acts through covalent modification of the protein. Understanding the kinetics and mechanism of this interaction is essential for its development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the comprehensive assessment of this compound and for its comparison with other TSPO ligands. The distinction between covalent and reversible binding has significant implications for drug design, influencing factors such as dosing regimen, duration of action, and potential for off-target effects. Further research directly comparing this compound with other covalent and non-covalent TSPO ligands under standardized conditions will be invaluable for elucidating its full therapeutic potential.
References
- 1. This compound: an irreversible ligand of "peripheral" benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Ahn 086": A Procedural Guide
Immediate Safety and Logistical Information for Laboratory Professionals
The proper identification and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining regulatory compliance. While a specific chemical designated "Ahn 086" is not found in publicly available databases or safety literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the correct disposal procedures for any novel, proprietary, or unlisted chemical compound.
Step 1: Positive Identification and Hazard Assessment
The initial and most critical step is to accurately identify the chemical and its associated hazards.
-
Verify Chemical Identity : Double-check the spelling and designation of "this compound." It may be an internal laboratory code, a developmental name, or a typographical error. Consult internal documentation, synthesis records, or the principal investigator to confirm the precise identity of the substance.
-
Locate the Safety Data Sheet (SDS) : The SDS is the primary source of information regarding a chemical's properties, hazards, and handling procedures. If the compound was commercially sourced, the SDS should have been provided by the manufacturer. For in-house synthesized compounds, a provisional SDS should be created based on the known or expected properties of the substance.
-
Consult Your Environmental Health and Safety (EHS) Office : Your institution's EHS office is a crucial resource. They have the expertise to assist in identifying unknown substances and will provide specific guidance on disposal procedures that comply with local, state, and federal regulations.[1]
Step 2: General Chemical Waste Disposal Protocol
In the absence of specific information for "this compound," a conservative approach should be taken, treating the substance as hazardous until proven otherwise. The following general procedures for handling and disposing of chemical waste should be followed.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling any chemical waste. This includes, at a minimum:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are essential to prevent dangerous reactions and ensure proper disposal.
-
Waste Identification : Classify the waste based on its known or suspected properties (e.g., flammable, corrosive, reactive, toxic). If "this compound" is in a solvent, the solvent's properties must also be considered.
-
Container Selection : Use a designated, leak-proof, and chemically compatible hazardous waste container. For instance, if the compound is in an ethanol solution, a high-density polyethylene or glass container is appropriate.[2]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, the solvent, and any known hazards (e.g., "Flammable," "Toxic").[2] Do not use abbreviations or chemical formulas.
-
Accumulation : Keep the waste container securely closed except when adding waste. Store it in a designated, well-ventilated, and secure area away from ignition sources.[2]
Disposal Procedures
-
Liquid Waste :
-
Chemical Inactivation : For certain types of waste, chemical inactivation may be an option. For example, some aqueous, non-hazardous solutions may be neutralized and disposed of down the drain after EHS approval. However, without knowing the properties of "this compound," this is not recommended.
-
Hazardous Liquid Waste : Collect all liquid waste containing "this compound" in a labeled hazardous waste container.
-
-
Solid Waste :
-
Contaminated Materials : Any materials that have come into contact with "this compound," such as pipette tips, gloves, and absorbent paper, should be considered hazardous solid waste.
-
Containerization : Collect these materials in a designated, lined container for solid chemical waste.
-
-
Sharps and Glassware :
-
Contaminated Sharps : Needles, scalpels, and other sharps contaminated with "this compound" must be placed in a rigid, puncture-resistant sharps container labeled as hazardous waste.
-
Contaminated Glassware : Broken or disposable glassware should be collected in a designated container for contaminated glass. Reusable glassware must be decontaminated according to established laboratory procedures.
-
Arranging for Final Disposal
-
Contact EHS : Once your hazardous waste container is full, or if you have questions at any stage, contact your institution's EHS office to arrange for pickup and disposal.[2] They will handle the final disposal according to regulatory requirements.
-
Documentation : Complete any required hazardous waste disposal forms or manifests provided by your EHS office.
The following workflow diagram illustrates the decision-making process for the proper disposal of an unlisted chemical like "this compound."
Caption: Workflow for the proper disposal of an unlisted chemical.
By adhering to this structured approach, laboratory professionals can ensure that unlisted or novel compounds like "this compound" are managed and disposed of in a manner that prioritizes safety and environmental responsibility.
References
Information Regarding "Ahn 086" Cannot Be Provided
Extensive searches for "Ahn 086" have not identified a specific chemical substance, hazardous material, or biological agent that would necessitate the creation of a safety and logistical information guide. The search results indicate that "Ahn" is a common surname in various research and news contexts, and "086" appears as a numerical identifier in unrelated reports and studies.
Without a clear identification of "this compound" as a substance with known properties and hazards, it is not possible to provide accurate and reliable information regarding personal protective equipment (PPE), handling procedures, disposal plans, or experimental protocols. The creation of such guidance requires specific data from a Material Safety Data Sheet (MSDS) or equivalent safety information, which is unavailable for a substance that cannot be identified.
Therefore, the requested content, including tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways or workflows, cannot be generated.
It is recommended to verify the correct name and identifier of the substance to enable a renewed and accurate search for the necessary safety and handling information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
